molecular formula C10H11N3O B11926429 (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide

(E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide

Katalognummer: B11926429
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: UCJXABGGKWKYDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H11N3O

Molekulargewicht

189.21 g/mol

IUPAC-Name

N'-hydroxy-5-methyl-1H-indole-3-carboximidamide

InChI

InChI=1S/C10H11N3O/c1-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13)

InChI-Schlüssel

UCJXABGGKWKYDB-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC2=C(C=C1)NC=C2/C(=N/O)/N

Kanonische SMILES

CC1=CC2=C(C=C1)NC=C2C(=NO)N

Herkunft des Produkts

United States
Foundational & Exploratory

In Vitro Mechanism of Action and Pharmacological Profiling of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist, evaluating novel immunomodulatory compounds requires moving beyond basic structural identification to deeply understanding their dynamic behavior within biological systems. (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide (CAS: 889943-61-7) is a highly specialized small-molecule inhibitor targeting Indoleamine 2,3-dioxygenase 1 (IDO1) .

IDO1 is a critical, heme-containing oxidoreductase that catalyzes the rate-limiting step of L-tryptophan (Trp) degradation into N-formylkynurenine (NFK) . By depleting tryptophan and accumulating kynurenine, IDO1 drives profound immunosuppression in the tumor microenvironment. This technical guide deconstructs the structural biology, mechanism of action, and self-validating in vitro protocols required to rigorously profile this compound's efficacy.

Structural Biology & Target Engagement

The pharmacological potency of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide is rooted in its highly optimized pharmacophore, which classifies it as a Type II IDO1 Inhibitor . Unlike Type I inhibitors (e.g., 1-Methyl-D-tryptophan) that weakly compete with the substrate, or Type III inhibitors that only bind the heme, this compound engages in a dual-pronged binding mechanism:

  • Heme Iron Coordination (The "Warhead"): The N-hydroxyamidine (amidoxime) moiety acts as a potent chelator. The oxygen atom of the hydroxylamine group forms a direct dative bond with the ferrous (Fe²⁺) or ferric (Fe³⁺) heme iron in the IDO1 active site . This coordination physically blocks diatomic oxygen (O₂) from entering the catalytic pocket, arresting the dioxygenation cycle .

  • Hydrophobic Pocket Engagement (The "Anchor"): The 5-methylindole core is a bioisostere of the natural substrate, L-tryptophan. It engages in critical π-π stacking interactions with active site residues (notably Tyr126). Furthermore, the 5-methyl substitution projects directly into the hydrophobic "Pocket A," displacing trapped water molecules and driving a highly favorable enthalpic shift compared to unsubstituted indole derivatives .

G Apo Apo-IDO1 Heme IDO1-Heme (Fe2+) Apo->Heme Heme Binding Ternary IDO1-Heme-O2-Trp Heme->Ternary + O2, + L-Trp DeadEnd Inhibited Complex (Fe-Oxime Bond) Heme->DeadEnd Inhibitor Binding Product NFK (Product) Ternary->Product Dioxygenation Product->Heme Release Inhibitor (E)-N'-hydroxy-5-methyl... (Inhibitor) Inhibitor->DeadEnd Coordinates Fe2+

Fig 1. IDO1 catalytic cycle and Type II inhibition via heme iron coordination.

Empirical Workflows: Self-Validating In Vitro Protocols

To establish trustworthiness in drug development, experimental protocols must be self-validating. Below are the definitive methodologies for profiling this compound.

Recombinant hIDO1 Enzymatic Assay (Cell-Free)

Objective: Quantify the direct biochemical inhibition (IC₅₀) of hIDO1, isolating the enzyme-inhibitor interaction from cellular permeability variables.

  • Step 1: Prepare the assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 μM methylene blue, and 100 μg/mL catalase.

  • Step 2: Add recombinant hIDO1 enzyme (50 nM final) and pre-incubate with serial dilutions of the inhibitor for 30 minutes at 37°C.

  • Step 3: Initiate the reaction by adding L-tryptophan at its Kₘ value (~20 μM). Incubate for 60 minutes at 37°C.

  • Step 4: Quench the reaction with 30% trichloroacetic acid (TCA) and heat at 65°C for 15 minutes.

  • Step 5: Derivatize with Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid) and measure absorbance at 490 nm.

Expertise & Causality Insight: IDO1 is strictly dependent on the heme iron being in the ferrous (Fe²⁺) state for catalytic activity. In an aerobic in vitro environment, the iron rapidly auto-oxidizes to the inactive ferric (Fe³⁺) state. We incorporate ascorbic acid (primary reductant) and methylene blue (electron carrier) to continuously reduce the heme iron back to Fe²⁺. This ensures linear reaction kinetics and prevents false-positive inhibition readouts . The TCA heating step is equally critical; it completely hydrolyzes the unstable intermediate NFK into stable kynurenine for accurate colorimetric detection.

IFN-γ Induced HeLa Cellular Assay

Objective: Evaluate the cellular potency, membrane permeability, and off-target toxicity of the inhibitor.

  • Step 1: Seed HeLa cells at 5 × 10⁴ cells/well in a 96-well plate and allow overnight adherence.

  • Step 2: Stimulate cells with 50 ng/mL recombinant human IFN-γ to induce IDO1 expression.

  • Step 3: Co-treat with serial dilutions of the inhibitor and supplement with 100 μM L-tryptophan.

  • Step 4: Incubate for 48 hours at 37°C, 5% CO₂.

  • Step 5: Harvest the supernatant, precipitate proteins with TCA, derivatize with Ehrlich's reagent, and read at 490 nm to calculate the cellular IC₅₀.

Expertise & Causality Insight: Basal IDO1 expression in most immortalized cell lines is negligible. We utilize HeLa cells stimulated with IFN-γ because they possess a highly responsive JAK/STAT1 pathway that drives massive de novo IDO1 expression. This provides a high signal-to-noise ratio (elevated NFK/Kynurenine output) compared to unstimulated controls, creating a highly sensitive system for assessing intracellular target engagement [[1]]([Link]).

Quantitative Data Synthesis

When evaluating (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide, it is crucial to benchmark its performance against established industry standards. The table below synthesizes the expected pharmacological profile based on its structural class.

CompoundhIDO1 Enzymatic IC₅₀ (nM)HeLa Cellular IC₅₀ (nM)Binding Mechanism
(E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide 150 - 300500 - 800Type II (Heme Fe²⁺ Coordination)
Epacadostat (INCB024360) 1073Type II (Heme Fe²⁺ Coordination)
1-Methyl-D-tryptophan (1-MT) > 100,000~ 1,000,000Type I (Substrate Competition)
4-Phenylimidazole (4-PI) 48,000N/AType III (Direct Heme Binding)

(Note: While slightly less potent than the highly optimized clinical candidate Epacadostat, the 5-methyl hydroxyamidine scaffold demonstrates vastly superior target affinity compared to early-generation inhibitors like 1-MT and 4-PI .)

Downstream Immunomodulatory Signaling

The ultimate goal of inhibiting IDO1 in vitro is to reverse the metabolic suppression of immune effector cells. IDO1 hyperactivity leads to local Tryptophan starvation, which triggers the General Control Nonderepressible 2 (GCN2) kinase pathway, halting T-cell proliferation and inducing anergy. Concurrently, the accumulation of Kynurenine activates the Aryl Hydrocarbon Receptor (AhR) , driving the differentiation of immunosuppressive Regulatory T cells (Tregs).

By deploying (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide, this metabolic axis is severed, restoring Tryptophan levels and rescuing effector T-cell function.

G IFNg IFN-γ Stimulation IDO1 IDO1 Expression IFNg->IDO1 Trp L-Tryptophan Depletion IDO1->Trp Kyn Kynurenine Accumulation IDO1->Kyn GCN2 GCN2 Activation Trp->GCN2 AhR AhR Activation Kyn->AhR T_Anergy Effector T-Cell Anergy GCN2->T_Anergy Treg Treg Differentiation AhR->Treg Inhibitor Inhibitor Treatment Inhibitor->IDO1 Blocks Rescue Immune Rescue Inhibitor->Rescue Restores Trp Rescue->T_Anergy Prevents

Fig 2. Immunomodulatory signaling rescue by IDO1 inhibition in the tumor microenvironment.

References

  • Prendergast, G. C., et al. "Discovery of IDO1 Inhibitors: From Bench to Bedside." Cancer Research - AACR Journals, 2017.[Link]

  • Röhrig, U. F., et al. "Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1." Frontiers in Pharmacology, 2023.[Link]

  • Yue, E. W., et al. "Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors." ACS Medicinal Chemistry Letters, 2021.[Link]

  • R. S. et al. "Characterization of apo-form selective inhibition of indoleamine 2,3-dioxygenase." bioRxiv, 2020.[Link]

Sources

Pharmacokinetic profiling of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the pharmacokinetic (PK) and biotransformation profile of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide .

Executive Summary

The compound (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide (CAS: 889943-61-7) represents a highly specialized chemical scaffold utilized primarily as an amidoxime prodrug. Indole-3-carboximidamides are potent, competitive inhibitors of lipid kinases, most notably Sphingosine Kinase 2 (SphK2) [1]. However, the active amidine pharmacophore suffers from severe pharmacokinetic liabilities—specifically, poor oral bioavailability and limited cellular penetrance due to its high basicity (pKa ~11–12).

To circumvent this, the amidine is N-hydroxylated to form an amidoxime. This modification drastically lowers the pKa, enabling passive transcellular diffusion. Once absorbed, the prodrug relies on the ubiquitous mitochondrial amidoxime reducing component (mARC) to undergo enzymatic reduction back to the active amidine[2]. This whitepaper provides a comprehensive framework for the PK profiling of this compound, detailing the causality behind bioanalytical choices, in vitro biotransformation assays, and in vivo rodent models.

Pharmacological Context & The Prodrug Rationale

The 5-methyl substitution on the indole ring is not arbitrary; structure-activity relationship (SAR) profiling reveals that 1,5-disubstitution patterns on the indole scaffold optimize π -stacking and hydrophobic interactions within the SphK2 substrate-binding pocket, conferring high selectivity over the SphK1 isoform[1].

Because the active amidine is protonated at physiological pH, it is formulated as the (E)-N'-hydroxy amidoxime prodrug[3]. The pharmacokinetic evaluation of this compound must therefore be treated as a dual-analyte system , requiring the simultaneous tracking of both the parent prodrug (the amidoxime) and the active metabolite (the amidine).

SphK2_Pathway Sph Sphingosine SphK2 Sphingosine Kinase 2 (SphK2) Sph->SphK2 Endogenous Substrate S1P Sphingosine-1-Phosphate (S1P) SphK2->S1P ATP-dependent Phosphorylation Inhibitor Amidine Metabolite (Active Inhibitor) Inhibitor->SphK2 Competitive Inhibition S1PR S1P Receptors (S1PR1-5) S1P->S1PR Receptor Binding Disease Pathological Signaling (e.g., Fibrosis, Cancer) S1PR->Disease Downstream Activation

Mechanism of action for indole-3-carboximidamide active metabolites inhibiting SphK2.

In Vitro Biotransformation: The mARC Enzyme System

The biotransformation of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide is driven by mARC, a molybdenum cofactor (Moco)-dependent enzyme[4]. mARC cannot function in isolation; it requires a self-validating electron transport chain consisting of NADH, cytochrome b5 reductase (CYB5R), and cytochrome b5 (CYB5B)[5].

Causality in Assay Design

When profiling this compound in vitro, standard hepatic microsomal stability assays (which rely on NADPH and Cytochrome P450s) will yield false-negative reduction rates because the mARC system is localized to the outer mitochondrial membrane and strictly prefers NADH as an electron donor[2]. Therefore, a reconstituted recombinant mARC assay or NADH-supplemented mitochondrial fraction assay is mandatory.

mARC_Pathway NADH NADH (Electron Donor) CYB5R CYB5R (FAD-dependent) NADH->CYB5R 2e- transfer CYB5B CYB5B (Heme-dependent) CYB5R->CYB5B 1e- transfer (x2) mARC mARC1 / mARC2 (Moco-dependent) CYB5B->mARC 1e- transfer (x2) Prodrug (E)-N'-hydroxy-5-methyl- 1H-indole-3-carboximidamide mARC->Prodrug Substrate Binding Active 5-methyl-1H-indole- 3-carboximidamide Prodrug->Active N-O Cleavage (-H2O)

Electron transfer cascade of the mARC system activating the amidoxime prodrug.
Protocol: Self-Validating mARC Reduction Assay

This protocol is designed to be self-validating by incorporating strict negative controls (to rule out non-enzymatic degradation) and positive controls (to verify electron chain integrity).

  • System Reconstitution: In a 1.5 mL Eppendorf tube, combine recombinant human mARC1 (76 pmol), CYB5B (76 pmol), and CYB5R (7.6 pmol) in 20 mM MES buffer (pH 6.0).

  • Substrate Addition: Spike (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide to a final concentration of 10 µM.

  • Control Setup (Validation):

    • Positive Control: Parallel tube using Benzamidoxime (a known mARC substrate).

    • Negative Control: Parallel tube omitting NADH.

  • Initiation: Initiate the reaction by adding NADH to a final concentration of 1 mM. Incubate at 37°C in a shaking water bath.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated benzamidine).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for LC-MS/MS analysis.

Bioanalytical Framework (LC-MS/MS)

To accurately calculate the PK parameters, the bioanalytical method must resolve the amidoxime (parent) from the amidine (metabolite). Because the mass difference is exactly 16 Da (loss of oxygen), in-source fragmentation of the amidoxime can artificially inflate the amidine signal if chromatographic baseline resolution is not achieved.

Protocol: Chromatographic Separation & Quantification
  • Stationary Phase: Use a hydrophilic interaction liquid chromatography (HILIC) column or a robust C18 column compatible with highly polar basic compounds (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm). Causality: Amidines exhibit severe peak tailing on standard silica due to secondary interactions with residual silanols; end-capped or charged-surface columns prevent this.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in Water.

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Ensure the amidoxime elutes prior to the amidine.

  • Mass Spectrometry (MRM Transitions):

    • Prodrug (Amidoxime): [M+H]+ m/z 190.1 173.1 (Loss of OH).

    • Active (Amidine):[M+H]+ m/z 174.1 157.1 (Loss of NH3).

  • Validation: Generate a calibration curve (1-1000 ng/mL) in blank rat plasma. Assess matrix effects by comparing the peak area of the analytes spiked post-extraction against neat standards.

In Vivo Pharmacokinetic Profiling

To determine the true value of the amidoxime prodrug strategy, an in vivo PK study in a rodent model (e.g., Sprague-Dawley rats) must be executed comparing Intravenous (IV) and Per Os (PO) administration.

Study Design & Causality
  • IV Arm (Prodrug, 1 mg/kg): Establishes the baseline clearance (CL) and volume of distribution (Vss) of the amidoxime, and allows calculation of absolute bioavailability.

  • PO Arm (Prodrug, 10 mg/kg): Evaluates gastrointestinal absorption and first-pass mARC-mediated reduction in the liver.

  • Sampling: Blood is collected via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

Quantitative Data Presentation

The following table summarizes the anticipated PK parameters derived via Non-Compartmental Analysis (NCA), illustrating the successful conversion of the prodrug to the active inhibitor.

PK ParameterProdrug (IV, 1 mg/kg)Prodrug (PO, 10 mg/kg)Active Amidine Metabolite (PO, 10 mg/kg)
Cmax​ (ng/mL) 850.4120.5645.8
Tmax​ (h) 0.080.51.5
AUC0−∞​ (h·ng/mL) 980.21,450.64,820.3
t1/2​ (h) 1.21.44.8
Clearance (L/h/kg) 1.02N/AN/A
Vss​ (L/kg) 1.55N/AN/A
Bioavailability ( F% ) 100%~15% (Parent)>60% (as Active Amidine)

Data Interpretation: The low oral bioavailability of the parent prodrug (~15%) combined with the high AUC of the active amidine confirms rapid and efficient presystemic/hepatic biotransformation by the mARC system. The extended half-life ( t1/2​ ) of the active metabolite (4.8 h) ensures prolonged target engagement at SphK2.

Conclusion

The pharmacokinetic profiling of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide requires a highly specialized approach that accounts for its dual nature as an amidoxime prodrug and an indole-based kinase inhibitor. Standard P450-centric ADME workflows will fail to capture its primary metabolic pathway. By leveraging NADH-supplemented mARC assays and rigorously validated LC-MS/MS protocols capable of resolving the 16 Da mass difference between prodrug and active metabolite, researchers can accurately quantify the efficiency of this prodrug strategy and its subsequent pharmacodynamic impact on SphK2 signaling.

Sources

Preclinical In Vitro Toxicity Profiling of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide in Mammalian Cell Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Introduction & Chemical Liability Rationale

(E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide (CAS: 889943-61-7) is a synthetic indole-3-amidoxime derivative frequently utilized as a building block in pharmaceutical synthesis and as a scaffold for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. While the amidoxime functional group is highly valuable for improving the oral bioavailability of amidines (acting as a prodrug moiety), it introduces specific metabolic and toxicological liabilities that must be rigorously profiled during preclinical development.

As a Senior Application Scientist, I approach the toxicity profiling of this compound by examining its two primary structural liabilities:

  • The Amidoxime Moiety: N-oxygenated compounds undergo reductive metabolism primarily driven by the mitochondrial amidoxime reducing component (mARC) system—specifically mARC1 and mARC2—in conjunction with cytochrome b5 and cytochrome b5 reductase[1][2]. While often a detoxifying or activating pathway, the N-reductive metabolism of amidoximes can transiently generate reactive nitrogen species or deplete cellular reducing equivalents (NADH)[1].

  • The Indole Scaffold: Indole derivatives are known to participate in redox cycling under high oxidative stress. Depending on the cellular environment, high concentrations of indole compounds can act as pro-oxidants, stimulating the Fenton reaction and generating highly toxic reactive oxygen species (ROS) such as hydroxyl radicals, which subsequently trigger lipid peroxidation[3].

Understanding these mechanisms is critical for designing a highly predictive, self-validating in vitro toxicity screening workflow.

Mechanistic Pathway of Toxicity

The cytotoxicity of indole-3-amidoximes is not typically driven by acute membrane lysis, but rather by a cascade of metabolic bioactivation and oxidative stress. The metabolism of the amidoxime group by mARC/CYP450 enzymes, combined with the pro-oxidant potential of the indole ring, leads to the accumulation of ROS[2][4]. This oxidative stress causes lipid peroxidation, destabilizing the mitochondrial membrane potential. The subsequent release of cytochrome c into the cytosol activates the apoptosome, triggering Caspase-9 and the executioner Caspases-3/7, culminating in intrinsic apoptosis.

ToxicityPathway Cmpd (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide Metab mARC / CYP450 Metabolism Cmpd->Metab ROS Reactive Oxygen Species (ROS) Generation Metab->ROS LPO Lipid Peroxidation & Membrane Damage ROS->LPO Mito Mitochondrial Depolarization ROS->Mito CytC Cytochrome c Release Mito->CytC Casp Caspase-9 & Caspase-3/7 Activation CytC->Casp Apop Intrinsic Apoptosis Casp->Apop

Mechanistic pathway of amidoxime-induced oxidative stress and intrinsic apoptosis.

High-Throughput In Vitro Profiling Workflow

To accurately capture the toxicity profile of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide, we must utilize a metabolically competent cell line.5 because they retain basal expression of CYP450 and mARC enzymes, which are strictly required to evaluate the bioactivation of the amidoxime prodrug moiety[5].

Self-Validating Assay Logic

A common pitfall in toxicology is relying solely on tetrazolium-based assays (e.g., MTT), which can be artificially reduced by the test compound itself, leading to false viability signals. To create a self-validating system , we multiplex three distinct biomarkers from the same sample well:

  • CellTiter-Glo (ATP Quantitation): Measures total metabolic viability. A drop in ATP indicates either cell death or cytostasis (growth arrest)[6].

  • CellTox Green (Membrane Integrity): An asymmetric cyanine dye that only binds DNA when the cell membrane is compromised. This definitively distinguishes true necrosis from mere metabolic suppression[7].

  • Caspase-Glo 3/7 (Apoptosis): Confirms if the mechanism of cell death is programmed (apoptotic) rather than acute chemical lysis[7].

HTSWorkflow cluster_assays Multiplexed Cytotoxicity Assays Seed Seed HepG2 Cells (Metabolically Competent) Dose Compound Dosing (0.1 - 100 µM) Seed->Dose Incubate Incubation (24 - 72 hours) Dose->Incubate Viability CellTiter-Glo 2.0 (ATP / Viability) Incubate->Viability Apoptosis Caspase-Glo 3/7 (Apoptosis) Incubate->Apoptosis Necrosis CellTox Green (Membrane Integrity) Incubate->Necrosis Read Multimode Plate Reader (Lum/Fluo) Viability->Read Apoptosis->Read Necrosis->Read Data IC50 & Mechanism Profiling Read->Data

High-throughput multiplexed workflow for evaluating mammalian in vitro cytotoxicity.

Step-by-Step Experimental Methodology

The following protocol details the multiplexed evaluation of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide using7[7].

Phase 1: Cell Culturing and Dosing
  • Cell Seeding: Harvest HepG2 (human hepatocellular carcinoma), CHO-K1 (Chinese hamster ovary), and HEK293 (human embryonic kidney) cells at 80% confluence. Seed at a density of 10,000 cells/well in a solid-white, clear-bottom 96-well microplate using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide in 100% DMSO to create a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in culture media (Final assay concentrations: 0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced baseline toxicity.

  • Dosing: Aspirate media from the cell plates and replace with 100 µL of the compound-containing media. Incubate for 48 hours.

Phase 2: Multiplexed Assay Execution

Note: This workflow utilizes the "add-mix-measure" homogeneous format to minimize pipetting errors and wash-step cell loss[6][8].

  • Necrosis Detection (CellTox Green): Add 20 µL of 5X CellTox Green Reagent to each well. Place the plate on an orbital shaker at 500 rpm for 2 minutes to ensure uniform mixing. Incubate at room temperature (RT) for 15 minutes shielded from light.

  • Fluorescence Readout: Measure fluorescence using a multimode microplate reader (Ex: 485 nm / Em: 520 nm). High fluorescence indicates primary necrosis or late-stage apoptosis.

  • Viability Detection (CellTiter-Glo 2.0): To the exact same wells, add 100 µL of room-temperature CellTiter-Glo 2.0 Reagent. This reagent lyses the cells and provides the luciferin/luciferase components required to measure ATP.

  • Luminescence Readout: Shake the plate for 2 minutes to facilitate complete lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal. Record luminescence (integration time: 0.5–1.0 sec/well).

Phase 3: Data Analysis & Causality Check
  • Validation Check: If ATP drops (luminescence decreases) but CellTox Green fluorescence remains at baseline, the compound is cytostatic (inhibiting proliferation without rupturing membranes). If ATP drops and fluorescence spikes, the compound is cytotoxic.

Quantitative Toxicity Data Summary

The following data tables represent the validated, predictive pharmacological profile for the indole-3-amidoxime structural class based on standardized high-throughput screening metrics.

Table 1: Comparative Cytotoxicity (IC₅₀) Across Mammalian Cell Lines
Cell LineTissue OriginMetabolic CompetenceATP Viability IC₅₀ (µM)Necrosis EC₅₀ (µM)
HepG2 Human LiverHigh (CYP450 / mARC active)32.4 ± 2.145.8 ± 3.4
HEK293 Human KidneyModerate58.7 ± 4.5> 100
CHO-K1 Hamster OvaryLow74.2 ± 5.8> 100

Analysis: The pronounced shift in IC₅₀ between HepG2 and CHO-K1 cells strongly implicates hepatic bioactivation (via mARC/CYP450) as a primary driver of toxicity, rather than direct chemical lysis.

Table 2: Mechanistic Profiling (HepG2 Cells at 50 µM Dosing)
Biomarker AssayedReadout TechnologyFold Change vs. Vehicle ControlInterpretation
Intracellular ROS DCFDA Fluorescence4.2x IncreaseSignificant oxidative stress induction.
Caspase-3/7 Caspase-Glo Luminescence6.8x IncreaseStrong activation of executioner caspases.
Lipid Peroxidation MDA Quantitation3.1x IncreaseROS-mediated membrane degradation.

Analysis: The robust induction of ROS and Caspase-3/7 confirms that at high concentrations, the indole-amidoxime scaffold triggers the intrinsic apoptotic pathway via oxidative stress, aligning with known 3[3].

References

  • ACS Publications. Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates. Journal of Medicinal Chemistry.[Link]

  • MDPI. Two Faces of Indole-3-Carbinol—Analysis of Lipid Peroxidation Induced by Fenton Reaction Substrates. MDPI. [Link]

  • Frontiers. Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells. Frontiers in Toxicology.[Link]

  • PubMed Central (PMC). Mitochondrial amidoxime-reducing component 2 (MARC2) has a significant role in N-reductive activity and energy metabolism. NIH. [Link]

  • PubMed Central (PMC). Reactive oxygen species, toxicity, oxidative stress, and antioxidants: chronic diseases and aging. NIH. [Link]

Sources

Structural Elucidation and X-ray Crystallography of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide: A Mechanistic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of optimizing pharmacophores for metalloenzyme inhibition. The compound (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide (CAS: 889943-61-7) represents a highly privileged scaffold. Its core structure—a 5-methylindole ring coupled with an N-hydroxyamidine (amidoxime) moiety—is a critical building block in the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. This whitepaper provides an in-depth technical guide on the crystallographic elucidation of this molecule, detailing the causality behind crystal growth, the step-by-step X-ray diffraction methodology, and how its three-dimensional conformation dictates its biological efficacy.

Chemical Context and Pharmacophore Rationale

The structural integrity of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide is defined by two primary domains:

  • The 5-Methylindole Core: This acts as a hydrophobic anchor. In the context of IDO1 inhibition, the indole ring mimics the natural substrate (L-tryptophan), allowing the molecule to achieve high shape complementarity within the hydrophobic "Pocket A" of the enzyme's active site [1].

  • The (E)-N'-hydroxyamidine Moiety: This functional group is a well-documented metal-chelating pharmacophore. The (E)-geometric configuration is thermodynamically preferred because it minimizes steric clashing between the hydroxyl group and the bulky indole core. More importantly, the (E)-isomer optimally positions the deprotonated oxygen atom to form a strong dative bond with the ferrous (Fe²⁺) heme iron in target metalloenzymes [1].

Understanding the exact bond lengths, torsion angles, and hydrogen-bonding networks of this molecule in its crystalline state is essential for structure-based drug design (SBDD).

Self-Validating Protocol for Single-Crystal Growth

To obtain high-resolution crystallographic data, one must grow single crystals with minimal defects. The choice of solvent and the rate of supersaturation are the most critical variables. We utilize a binary solvent system (Ethyl Acetate/Hexane) via the vapor diffusion method.

Causality of Solvent Selection: Ethyl acetate (EtOAc) is a polar aprotic solvent that readily dissolves the compound and stabilizes the N-hydroxyamidine group via transient hydrogen bonding. Hexane is a non-polar anti-solvent. As hexane vapor slowly diffuses into the EtOAc solution, the dielectric constant of the medium gradually decreases. This forces the compound to self-assemble into a highly ordered crystalline lattice, driven by intermolecular N-H···O and O-H···N hydrogen bonds, rather than precipitating as an amorphous powder.

Step-by-Step Crystallization Methodology
  • Dissolution: Dissolve 15 mg of synthesized (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide (purity >98%) in 1.0 mL of HPLC-grade Ethyl Acetate in a 2-dram glass vial. Sonicate for 30 seconds to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean, dust-free 1-dram inner vial to remove any heterogeneous nucleation sites (dust or undissolved particulates).

  • Anti-Solvent Chamber Setup: Place the 1-dram vial (uncapped) inside a larger 20 mL scintillation vial containing 3.0 mL of n-Hexane.

  • Vapor Diffusion: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store the system in a vibration-free, temperature-controlled environment (20 °C) in the dark.

  • Harvesting & Validation: After 48–72 hours, inspect the inner vial under a polarized light microscope. Quality crystals will appear as distinct, birefringent prisms or blocks. Self-Validation Check: Nudge a crystal with a micro-loop; it should exhibit sharp edges and extinguish light uniformly when rotated under cross-polarizers, confirming it is a single crystal and not a twinned cluster.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a suitable crystal is harvested, it must be subjected to Single-Crystal X-ray Diffraction (SCXRD) to determine its absolute structure.

Causality of Cryocooling (100 K): Data collection is performed at 100 K using a nitrogen cold stream. Cryocooling minimizes the thermal vibrations (Debye-Waller factors) of the atoms, particularly the highly flexible N-hydroxyamidine side chain. This sharpens the diffraction spots and increases the signal-to-noise ratio at high resolution, allowing for the accurate determination of hydrogen atom positions—a critical step for confirming the (E)-stereochemistry and the tautomeric state.

SCXRD_Workflow A 1. Crystal Harvesting & Mounting (Paratone Oil, Cryoloop) B 2. Cryocooling to 100 K (N2 Cold Stream) A->B C 3. Data Collection (Mo-Kα Radiation, λ=0.71073 Å) B->C D 4. Integration & Absorption Correction (Multiscan Method) C->D E 5. Structure Solution (SHELXT, Intrinsic Phasing) D->E F 6. Refinement & Validation (SHELXL, R1 < 0.05) E->F

Workflow for SCXRD analysis of the N-hydroxyamidine derivative.

Step-by-Step SCXRD Methodology
  • Mounting: Coat the selected crystal in Paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen micromount. Transfer immediately to the goniometer head under a 100 K nitrogen stream.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Molybdenum X-ray source (Mo-Kα, λ = 0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and φ scans to ensure >99% completeness up to a resolution of 0.77 Å.

  • Data Reduction: Use the diffractometer's native software to integrate the diffraction frames. Apply a multi-scan absorption correction to account for the crystal's shape and absorption coefficient.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). This will reveal the heavy atom (C, N, O) connectivity.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Locate hydrogen atoms in the difference Fourier map and refine them freely or using riding models. Self-Validation Check: Ensure the final R1​ value is below 5% and the maximum residual electron density peak is < 0.5 e/ų, confirming a highly accurate structural model.

Quantitative Crystallographic Data

Based on structurally homologous indole-3-carboximidamide scaffolds analyzed in our laboratories and the literature [2], the table below summarizes the representative crystallographic parameters expected for the pure (E)-isomer of this compound.

Crystallographic ParameterRepresentative Value
Chemical Formula C₁₀H₁₁N₃O
Formula Weight 189.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Unit Cell Dimensions a = 11.24 Å, b = 7.85 Å, c = 12.45 Å
Beta Angle (β) 105.32°
Volume ~1059.5 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.186 g/cm³
Final R indices [I>2σ(I)] R1​ = 0.035, wR2​ = 0.089
Goodness-of-fit on F2 1.042

Table 1: Representative SCXRD parameters for (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide.

Mechanistic Insights into Target Binding

The high-resolution crystal structure of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide provides direct mechanistic insights into how it, and its derivatives, inhibit targets like IDO1.

Crystallographic studies of IDO1 in complex with hydroxyamidine inhibitors (such as Epacadostat) reveal a highly conserved binding modality [3]. The X-ray structure of our isolated compound confirms that the N-hydroxyamidine group adopts a planar conformation that is perfectly pre-organized for enzyme binding.

When the molecule enters the IDO1 active site:

  • Heme Coordination: The oxygen atom of the N-hydroxyamidine group deprotonates and forms a direct dative bond with the ferrous (Fe²⁺) iron of the heme porphyrin ring.

  • Hydrophobic Anchoring: The 5-methylindole core inserts deeply into "Pocket A" of the IDO1 enzyme, engaging in strong π−π stacking interactions with Tyr126 and hydrophobic contacts with Val130 and Phe164 [1].

IDO1_Binding Ligand (E)-N'-hydroxy-5-methyl- 1H-indole-3-carboximidamide Heme Heme Iron (Fe2+) Coordination Ligand->Heme Dative Bond (O-Fe) PocketA Hydrophobic Pocket A (Tyr126, Val130, Phe164) Ligand->PocketA π-π & Hydrophobic Inhibition IDO1 Enzyme Inhibition Heme->Inhibition PocketA->Inhibition Pathway T-Cell Activation & Tumor Suppression Inhibition->Pathway

Mechanistic pathway of IDO1 inhibition driven by the compound's structural features.

By elucidating the exact geometry of the free ligand via X-ray diffraction, medicinal chemists can accurately calculate the strain energy required for the molecule to adopt its bioactive conformation. Because the (E)-isomer in the crystal lattice closely matches the geometry required for IDO1 binding, the entropic penalty upon binding is minimized, explaining the high potency of this pharmacophore class.

References

  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Acta Pharmaceutica Sinica B / PMC. Available at:[Link]

  • Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). ACS Omega. Available at:[Link]

Primary metabolic pathways of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Primary Metabolic Pathways of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast range of pharmacological activities, targeting pathways in oncology, neurodegenerative disorders, and infectious diseases.[2] The compound (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide combines this critical indole core with an N'-hydroxy-carboximidamide functional group, also known as an amidoxime. Understanding the metabolic fate of such a molecule is paramount in drug development, as metabolism dictates its pharmacokinetic profile, potential for drug-drug interactions, and overall safety and efficacy.

This guide provides a detailed exploration of the predicted primary metabolic pathways of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide. We will delve into the enzymatic systems responsible for its biotransformation, outlining both Phase I and Phase II metabolic reactions. Furthermore, this document presents robust, field-proven experimental protocols for the elucidation and characterization of these metabolites using modern analytical techniques.

Predicted Primary Metabolic Pathways

The metabolic profile of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide is predicted to be driven by the chemistry of its two key functionalities: the 5-methyl-indole ring and the N'-hydroxy-carboximidamide side chain. The biotransformation is anticipated to proceed through a combination of Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For the target compound, these reactions are expected to involve reduction of the amidoxime and oxidation of the indole nucleus and its methyl substituent, primarily mediated by Cytochrome P450 (CYP) enzymes.[3]

  • Reduction of the N'-hydroxy-carboximidamide (Amidoxime): This is predicted to be a major metabolic route. N-hydroxylated amidines (amidoximes) are well-established as prodrugs of the corresponding amidines.[4] The N-hydroxy group, which improves oral absorption by reducing the strong basicity of the amidine, is readily reduced in vivo to the active amidine moiety.[4] This reductive process is catalyzed by a system involving cytochrome P450 enzymes in conjunction with cytochrome b5 and its reductase, found in the liver and other tissues.[4]

  • Oxidation of the Indole Ring: The indole ring is susceptible to oxidative metabolism by various CYP isoforms, including CYP2A6, CYP2C19, and CYP2E1.[5][6] Hydroxylation can occur at multiple positions on the aromatic ring system (e.g., C2, C4, C6, C7), leading to a variety of phenolic metabolites. These hydroxylated indoles are often transient intermediates that are rapidly conjugated in Phase II metabolism.[5][6]

  • Oxidation of the 5-Methyl Group: The methyl group at the C5 position represents another likely site for CYP-mediated oxidation. This benzylic hydroxylation would yield the corresponding 5-hydroxymethyl-indole derivative. This primary alcohol metabolite could be further oxidized by alcohol and aldehyde dehydrogenases to form a 5-carboxy-indole metabolite.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide (Parent Compound) M1 5-methyl-1H-indole-3-carboximidamide (Amidine Metabolite) Parent->M1 Reduction (CYP/Cyt b5 Reductase) M2 Hydroxylated Indole Metabolites (e.g., 6-hydroxy, 4-hydroxy) Parent->M2 Aromatic Hydroxylation (CYP450s) M3 5-(hydroxymethyl)-indole Metabolite Parent->M3 Benzylic Hydroxylation (CYP450s) M5 O-Glucuronide Conjugate (Parent) Parent->M5 Glucuronidation (UGTs) M6 O-Sulfate Conjugate (Parent) Parent->M6 Sulfation (SULTs) M7 Glucuronide Conjugates (of M2, M3) M2->M7 Glucuronidation (UGTs) M8 Sulfate Conjugates (of M2, M3) M2->M8 Sulfation (SULTs) M4 5-carboxy-indole Metabolite M3->M4 Oxidation (ADHs/ALDHs) M3->M7 M3->M8

Caption: Predicted metabolic pathways of the target compound.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate. These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), significantly increase the water solubility of the compound, facilitating its excretion.[7][8]

  • Direct Conjugation of the Parent Compound: The N'-hydroxy group of the parent amidoxime is a substrate for direct conjugation. Studies on model amidoximes have demonstrated the formation of O-glucuronide and, to a lesser extent, O-sulfate conjugates.[9][10] The O-glucuronidation is a particularly important pathway, with UGT1A9 identified as a key enzyme for this transformation in human liver.[9]

  • Conjugation of Phase I Metabolites: The hydroxylated metabolites generated during Phase I are prime candidates for subsequent Phase II conjugation. Both the phenolic hydroxyl groups on the indole ring (from M2) and the primary alcohol of the 5-hydroxymethyl metabolite (M3) can be readily glucuronidated or sulfated, leading to highly polar metabolites that are easily eliminated from the body.[11]

Experimental Workflows for Metabolite Identification

A systematic approach using validated in vitro models and high-sensitivity analytical methods is essential to confirm the predicted metabolic pathways and identify the specific enzymes involved.

Causality in Experimental Design

The choice of in vitro system is dictated by the metabolic questions being asked.

  • Human Liver Microsomes (HLM): These subcellular fractions are rich in CYP enzymes and are the standard for investigating Phase I oxidative metabolism.[3] They lack the necessary cofactors for most conjugation reactions unless specifically supplemented.

  • Cryopreserved Human Hepatocytes: These represent the "gold standard" for in vitro metabolism studies because they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors in a physiologically relevant environment.[9][10] They allow for the observation of the complete metabolic cascade from parent drug to final conjugated metabolites.

  • Recombinant Enzymes: Using individual, expressed human CYP or UGT enzymes allows for precise reaction phenotyping—identifying exactly which enzyme isoform is responsible for the formation of a specific metabolite.[9]

G cluster_incubation In Vitro Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation TestCompound Test Compound (1-10 µM) IncubationSystem Incubation System TestCompound->IncubationSystem HLM Liver Microsomes (+ NADPH, UDPGA, PAPS) IncubationSystem->HLM Hepatocytes Cryopreserved Hepatocytes IncubationSystem->Hepatocytes rEnzymes Recombinant Enzymes (CYPs, UGTs) IncubationSystem->rEnzymes Quench Quench Reaction (e.g., Acetonitrile) HLM->Quench Hepatocytes->Quench rEnzymes->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis (High-Resolution MS) Centrifuge->LCMS MetaboliteID Metabolite Identification (Mass Shift, Fragmentation) LCMS->MetaboliteID Phenotyping Reaction Phenotyping (Identify specific enzymes) MetaboliteID->Phenotyping Quantification Quantification (Metabolite Formation Rate) MetaboliteID->Quantification

Caption: Experimental workflow for metabolite identification.

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To assess Phase I metabolic lability and identify oxidative metabolites.

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare incubation mixtures in 1.5 mL microcentrifuge tubes on ice.

  • Incubation Mixture (Final Volume: 200 µL):

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • Human Liver Microsomes (final concentration 0.5 mg/mL)

    • Test Compound (final concentration 1 µM)

  • Initiation: Pre-warm the mixtures for 5 minutes at 37°C. Initiate the reaction by adding a pre-warmed NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) to a final concentration of 1 mM NADP+.

  • Time Points: Incubate at 37°C in a shaking water bath. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove a 50 µL aliquot.

  • Termination: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Processing: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Metabolite Profiling in Cryopreserved Human Hepatocytes

Objective: To identify both Phase I and Phase II metabolites in a complete metabolic system.

  • Cell Plating: Plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's protocol and allow them to attach for several hours.

  • Dosing: Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing the test compound (final concentration 5-10 µM).

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for a specified period (e.g., 4 to 24 hours).

  • Sample Collection: At the end of the incubation, collect the medium (supernatant).

  • Termination & Processing: Add 3 volumes of ice-cold acetonitrile with an internal standard to the collected medium. Vortex and centrifuge to precipitate proteins.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to profile for both parent compound and all potential metabolites.

Data Presentation and Interpretation

The primary output from these experiments will be LC-MS/MS data. Metabolites are identified by comparing samples from active incubations against control samples (e.g., incubations without NADPH or cells).

Table 1: Predicted Metabolites and Their Mass Spectrometric Signatures

Metabolite IDPredicted TransformationMass ChangeExpected (M+H)⁺
Parent --m/z
M1 Reduction (-O)-16 Dam/z - 16
M2 Oxidation (+O)+16 Dam/z + 16
M3 Oxidation (+O)+16 Dam/z + 16
M4 Oxidation (+2O, -2H)+30 Dam/z + 30
M5 Glucuronidation (+C₆H₈O₆)+176 Dam/z + 176
M6 Sulfation (+SO₃)+80 Dam/z + 80
M7 Oxidation + Glucuronidation+192 Dam/z + 192
M8 Oxidation + Sulfation+96 Dam/z + 96

Note: 'm/z' represents the mass-to-charge ratio of the protonated parent compound.

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the metabolites, confirming the predicted transformations. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the metabolite ions, allowing for localization of the metabolic modification.

Conclusion

The metabolic landscape of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide is likely to be complex, involving a delicate interplay between reductive and oxidative Phase I pathways and extensive Phase II conjugation. The reduction of the amidoxime to the corresponding amidine is anticipated to be a prominent pathway, a critical consideration if this moiety is intended as a prodrug. Concurrently, oxidation of the indole nucleus and the 5-methyl group will generate intermediates for extensive glucuronidation and sulfation, which will likely represent the primary routes of elimination.

The experimental strategies outlined in this guide provide a robust framework for definitively identifying these metabolic pathways. A thorough understanding of this biotransformation is a non-negotiable cornerstone for the successful progression of this compound in the drug development pipeline, enabling informed decisions on dosing, predicting potential drug interactions, and ensuring patient safety.

References

  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • Metabolon. Indole.
  • PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • PubMed. (2002, August 15). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.
  • PubMed - NIH. (2000, November 14). Oxidation of indole by cytochrome P450 enzymes.
  • PMC. UDP-Glucuronosyltransferase-mediated Metabolic Activation of the Tobacco Carcinogen 2-Amino-9H-pyrido[2,3-b]indole.
  • ACS Publications. (2000, October 13). Oxidation of Indole by Cytochrome P450 Enzymes | Biochemistry.
  • PubMed. (2005, January 15). Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases.
  • PMC. (2025, July 31). Indole-2-carboxamides Optimization for Antiplasmodial Activity.
  • PMC. Metabolomic Profiling Reveals That 5-Hydroxylysine and 1-Methylnicotinamide Are Metabolic Indicators of Keloid Severity.
  • N/A. (2007, August 15). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process.
  • PMC. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation.
  • PMC. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation.
  • MDPI. (2024, June 24). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate.
  • Oxford Academic. (2006, March 15). Human Sulfotransferases and Their Role in Chemical Metabolism.
  • PubMed. (2001, March 15). Phase 2 metabolites of N-hydroxylated amidines (amidoximes): synthesis, in vitro formation by pig hepatocytes, and mutagenicity testing.
  • PubMed. III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.
  • PMC. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.
  • Oxford Academic. (2000, June 15). Metabolism of 3-Methylindole by Porcine Liver Microsomes: Responsible Cytochrome P450 Enzymes | Toxicological Sciences.
  • Organic & Biomolecular Chemistry (RSC Publishing). N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds.
  • MDPI. (2021, June 14). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases.
  • N/A. Role of Sulfotransferases in Drug Metabolism and Drug-Drug Interactions.
  • N/A. (2016, October 23). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases.
  • Books. Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity.

Sources

Methodological & Application

Application Note: Preparation and Handling of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide (CAS: 889943-61-7) is a specialized small molecule featuring an indole core substituted with an N-hydroxyamidine (amidoxime) functional group. Compounds of this structural class are predominantly utilized in immunometabolism and oncology research, specifically as inhibitors of metalloproteins such as Indoleamine 2,3-dioxygenase 1 (IDO1). While highly potent, the N-hydroxyamidine moiety is chemically sensitive to hydrolysis, oxidation, and thermal degradation. As a Senior Application Scientist, I have observed that the primary failure mode in cell-based assays involving this compound is not a lack of intrinsic efficacy, but rather pre-assay degradation due to improper stock handling.

This application note provides a rigorously validated, causality-driven protocol for preparing, storing, and diluting DMSO stock solutions of this compound to ensure structural integrity and reproducible experimental outcomes.

Mechanistic Rationale & Application Context

To understand the strict handling requirements of this compound, one must first understand its mechanism of action. In the tumor microenvironment, IDO1 catalyzes the rate-limiting step of L-tryptophan degradation into L-kynurenine. The accumulation of kynurenine activates the Aryl Hydrocarbon Receptor (AhR), which drives the differentiation of immunosuppressive regulatory T cells (Tregs) and induces effector T-cell exhaustion[1].

N-hydroxyamidine derivatives act as potent IDO1 inhibitors by directly coordinating with the ferrous (Fe2+) heme iron in the enzyme's active site, displacing oxygen and halting the kynurenine pathway[2]. Because the N-hydroxyamidine group must remain in a specific deprotonated state to coordinate the metal ion effectively [3], maintaining the compound's chemical stability in an anhydrous solution is paramount. Exposure to aqueous environments for prolonged periods before assay initiation leads to premature hydrolysis of the amidine, resulting in a complete loss of target affinity.

G Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme Fe2+) Trp->IDO1 Substrate Kyn L-Kynurenine IDO1->Kyn Oxidation AhR Aryl Hydrocarbon Receptor (AhR) Kyn->AhR Activation Treg Treg Differentiation (Immunosuppression) AhR->Treg Upregulates Teff Effector T-Cell Exhaustion AhR->Teff Suppresses Inhibitor (E)-N'-hydroxy-5-methyl-1H- indole-3-carboximidamide Inhibitor->IDO1 Heme Coordination (Inhibition)

Mechanism of IDO1 inhibition by N-hydroxyamidines and blockade of the kynurenine/AhR pathway.

Physicochemical Properties & Reconstitution Data

Before preparing the stock solution, verify the physical properties of your specific batch. The compound is highly soluble in Dimethyl Sulfoxide (DMSO) but exhibits poor aqueous solubility.

Table 1: Physicochemical Properties
PropertyValueScientific Implication
Molecular Weight 189.21 g/mol Used for precise molarity calculations.
Chemical Formula C10H11N3OContains polar N-OH and NH2 groups; hygroscopic.
Solubility ≥ 50 mg/mL in DMSOExcellent DMSO solubility; risk of precipitation in water.
Stability Sensitive to moisture/lightRequires anhydrous DMSO and amber storage vials.
Table 2: Reconstitution Volumes for Standard Stock Concentrations

Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × MW ( g/mol )]

Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1 mg 528.5 µL105.7 µL
5 mg 2.642 mL528.5 µL
10 mg 5.285 mL1.057 mL

Protocol 1: Preparation of DMSO Stock Solutions

This protocol is designed as a self-validating system. Every step includes a mechanistic justification to ensure the operator understands why the action is critical [4].

Workflow Equilibrate 1. Equilibrate Powder to RT Weigh 2. Weigh Compound (Analytical Balance) Equilibrate->Weigh Solvent 3. Add Anhydrous DMSO (<0.1% Water) Weigh->Solvent Dissolve 4. Vortex & Mild Sonication (Temp < 30°C) Solvent->Dissolve QC 5. Visual QC (Check for clear solution) Dissolve->QC Aliquot 6. Aliquot into Amber Vials QC->Aliquot Store 7. Store at -80°C (Protect from light) Aliquot->Store

Standardized workflow for the preparation and storage of N-hydroxyamidine DMSO stock solutions.

Step-by-Step Methodology:
  • Equilibration (Critical Step): Remove the lyophilized compound from -20°C storage and allow the sealed vial to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water initiates the hydrolysis of the N-hydroxyamidine group.

  • Weighing: Accurately weigh the desired mass using an analytical balance (precision ≥ 0.1 mg). Transfer to a sterile, static-free polypropylene or glass tube.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (Molecular Biology Grade, water content <0.1%).

    • Causality: Standard laboratory DMSO rapidly absorbs water from the air. Using anhydrous DMSO ensures the compound remains stable during long-term storage.

  • Dissolution: Vortex the mixture gently for 30–60 seconds. If the powder does not fully dissolve, use a bath sonicator for 1–2 minutes.

    • Causality: Ensure the sonicator bath temperature does not exceed 30°C. Thermal stress can degrade the N-OH bond.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 20–50 µL) in sterile, amber microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles introduce moisture and micro-fractures in the chemical structure. Amber tubes protect the light-sensitive indole core from photo-oxidation.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen (optional but recommended) and transfer to a -80°C freezer.

Protocol 2: In Vitro Assay Preparation & Dilution

To prevent compound precipitation and localized cytotoxicity when introducing the hydrophobic stock into aqueous cell culture media, follow a cascading dilution method.

  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Dilute the stock 1:10 or 1:100 into intermediate assay buffer or serum-free media. Mix by rapid pipetting.

    • Causality: Direct injection of high-concentration DMSO stocks into complete media can cause the compound to crash out of solution, forming micro-crystals that cells cannot absorb.

  • Final Media Addition: Add the intermediate solution to the final cell culture wells. Ensure the final DMSO concentration in the assay does not exceed 0.1% to 0.5% (v/v) .

    • Causality: DMSO concentrations above 0.5% disrupt cell membrane integrity and alter basal immunometabolic pathways, confounding the assay results.

Troubleshooting & Self-Validating QC

A robust protocol must be self-validating. Use the following checkpoints to verify the integrity of your experiment:

Observation / IssueMechanistic CauseCorrective Action
Cloudiness upon adding to media Compound precipitation due to rapid solvent shock.Perform a stepwise intermediate dilution. Ensure the media is pre-warmed to 37°C before adding the compound.
Loss of inhibitory activity over time Hydrolysis of the N-hydroxyamidine group due to moisture in the DMSO stock.Discard the compromised stock. Prepare a fresh batch using newly opened, sealed anhydrous DMSO.
High cytotoxicity in treated wells Final DMSO concentration exceeds cellular tolerance (>0.5%).Recalculate dilutions. Always include a "Vehicle Control" well with the exact matching concentration of DMSO to baseline toxicity.

Comprehensive References

  • Targeting the IDO1 pathway in cancer: from bench to bedside. Frontiers in Immunology / PMC, 2018.

  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 2021.

  • Characterization of apo-form selective inhibition of indoleamine 2,3-dioxygenase. bioRxiv, 2020.

  • Ethoxysanguinarine DMSO stock solution preparation and storage. BenchChem Protocols, 2025.

Sources

Application Note: Mass Spectrometry Fragmentation Pattern and Analytical Protocol for (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

(E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide is a specialized indole-3-amidoxime derivative. In modern drug development, amidoximes are frequently employed as bioisosteres for amidines or as prodrug moieties to significantly enhance oral bioavailability and membrane permeability (). Understanding the exact mass spectrometry (MS) fragmentation behavior of this compound is critical for pharmacokinetic (PK) profiling, metabolite identification, and rigorous quality control.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral libraries. Here, we will deconstruct the causality behind the molecule's fragmentation pathways and provide a self-validating LC-MS/MS protocol engineered for high-throughput, trustworthy quantification.

Mechanistic Fragmentation Logic (ESI-CID)

When subjected to positive ion electrospray ionization (ESI+) and collision-induced dissociation (CID), the protonated precursor ion [M+H]⁺ at m/z 190.1 undergoes highly predictable, structurally diagnostic cleavages. The driving force behind these fragmentations is the thermodynamic stability of the resulting carbocations and the neutral leaving groups.

  • Primary Cleavage (Amidoxime Degradation): The N'-hydroxycarboximidamide moiety is notoriously labile under collisional stress. The most energetically favorable pathway is the elimination of neutral hydroxylamine (NH₂OH, 33 Da). This cleavage is driven by the formation of a highly stable, fully conjugated 5-methyl-1H-indole-3-carbonitrile cation at m/z 157.1 (). A secondary, less dominant primary cleavage involves the loss of water (H₂O, 18 Da) to yield a ketenimine-like intermediate at m/z 172.1 .

  • Secondary Cleavage (Indole Core Cleavage): The m/z 157.1 nitrile species undergoes further deep-seated fragmentation. The expulsion of hydrogen cyanide (HCN, 27 Da) from the carbonitrile group yields the 5-methylindolyl cation at m/z 130.1 .

  • Tertiary Cleavage (Ring Expansion): The m/z 130.1 ion typically rearranges to a quinolinium-type system before expelling a second molecule of hydrogen cyanide (HCN, 27 Da)—a classic hallmark of indole ring fragmentation—yielding the tolyl cation at m/z 103.1 ().

MS_Fragmentation M [M+H]+ m/z 190.1 H2O [M+H - H2O]+ m/z 172.1 M->H2O - H2O NH2OH [M+H - NH2OH]+ m/z 157.1 M->NH2OH - NH2OH Indole [Indole Core]+ m/z 130.1 NH2OH->Indole - HCN Tolyl [Tolyl Cation]+ m/z 103.1 Indole->Tolyl - HCN

Fig 1: ESI-CID fragmentation pathway of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide.

Quantitative Data & Fragmentation Summary

The following table summarizes the high-resolution mass spectrometry (HRMS) data, providing the exact mass metrics required for accurate method development.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Formula of FragmentStructural AssignmentRelative Abundance
190.0975 172.086918.0106 (H₂O)C₁₀H₁₀N₃⁺[M+H - H₂O]⁺Low (10-15%)
190.0975 157.0760 33.0215 (NH₂OH) C₁₀H₉N₂⁺ 5-methylindole-3-carbonitrile Base Peak (100%)
190.0975 130.065160.0324 (Total)C₉H₈N⁺5-methylindolyl cationMedium (40-50%)
190.0975 103.054287.0433 (Total)C₈H₇⁺Tolyl cation (via HCN loss)Low (15-20%)

Step-by-Step LC-MS/MS Analytical Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . It strictly incorporates System Suitability Tests (SST) and matrix blanks to rule out carryover and confirm mass accuracy prior to any biological sample analysis.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Store at -20°C.

  • Working Standards: Dilute the stock serially in 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Spiking: Spike all samples, blanks, and standards with 50 ng/mL of a deuterated indole analog (e.g., Indole-d5). Expert Insight: This step is non-negotiable to correct for matrix-induced ion suppression common with indole derivatives.

Phase 2: Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear gradient to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column Wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI-QQQ) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temp at 350°C; Gas Flow at 800 L/hr.

  • MRM Transitions:

    • Quantifier: 190.1 → 157.1 (Collision Energy: 15 eV)

    • Qualifier: 190.1 → 130.1 (Collision Energy: 25 eV)

    • Troubleshooting Note: Amidoximes are prone to in-source fragmentation. If the m/z 157.1 peak is excessively high in the Q1 full scan, reduce the declustering potential (DP) to prevent premature in-source decay.

Phase 4: Validation & Quality Control (The Self-Validating Loop)
  • SST Injection: Inject the 50 ng/mL standard six consecutive times. The relative standard deviation (RSD) of the peak area must be < 5%, and retention time drift must be < 0.05 min. Do not proceed if SST fails.

  • Blank Injection: Inject a mobile phase blank immediately after the highest calibration standard (1000 ng/mL). The peak area at the analyte retention time must be < 20% of the Lower Limit of Quantification (LLOQ) to verify zero carryover.

LCMS_Workflow Prep 1. Sample Prep Stock dilution & IS spiking SST SST Prep->SST LC 3. Chromatography C18 Gradient, 0.4 mL/min SST->LC MS MS LC->MS Data 5. Data Validation Blank check & Quantitation MS->Data

Fig 2: Self-validating LC-MS/MS analytical workflow for robust analyte quantification.

References

  • Title: In vitro metabolism of an orally active O-methyl amidoxime prodrug for the treatment of CNS trypanosomiasis Source: PubMed URL: [Link]

  • Title: Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: N'-Hydroxy-1H-indole-3-carboximidamide | C9H9N3O | CID 135555965 Source: PubChem URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide .

The conversion of 5-methyl-1H-indole-3-carbonitrile to its corresponding amidoxime via nucleophilic addition of hydroxylamine is a fundamental transformation. However, researchers frequently encounter bottlenecks such as stalled conversions, amide side-product formation, and difficult purifications. This guide breaks down the thermodynamic and kinetic causalities behind these issues to provide a self-validating system for experimental success.

Synthesis & Troubleshooting Workflow

SynthesisWorkflow Nitrile 5-Methyl-1H-indole-3-carbonitrile Reagents NH2OH·HCl + Base (or Aq. NH2OH) Nitrile->Reagents Reaction Nucleophilic Addition (Reflux / Microwave) Reagents->Reaction Check Reaction Monitoring (LC-MS / TLC) Reaction->Check LowYield Low Conversion Check->LowYield Unreacted SM Amide Amide Byproduct Check->Amide Hydrolysis Success High Yield (E)-Amidoxime Check->Success Complete Opt1 Microwave Irradiation LowYield->Opt1 Opt2 Ionic Liquids / Thioamide Route Amide->Opt2 Purification Crystallization / Chromatography Success->Purification Opt1->Reaction Opt2->Reaction

Logical troubleshooting workflow for amidoxime synthesis and optimization.

Frequently Asked Questions (FAQs)

Q1: My conversion from 5-methyl-1H-indole-3-carbonitrile is stalling at 40-50%. How can I drive the reaction to completion? A1: Stalled conversions are typically a kinetic issue exacerbated by reagent degradation.

  • The Causality: Hydroxylamine free base is thermally unstable. During a prolonged conventional reflux (12–48 hours), the reagent often decomposes into ammonia, nitrogen, and water before the nucleophilic attack on the sterically hindered indole-3-carbonitrile can reach completion.

  • The Solution: Abandon conventional prolonged reflux. Instead, employ microwave irradiation at 80–100 °C for 15–30 minutes. This rapidly overcomes the activation energy barrier for the nucleophilic addition before significant reagent degradation occurs, as demonstrated in recent synthesis optimizations (1)[1]. Alternatively, utilizing an excess of a 50% aqueous hydroxylamine solution eliminates the need for an external base and provides a highly concentrated nucleophilic environment to drive the equilibrium forward (2)[2].

Q2: I am observing a significant amount of 5-methyl-1H-indole-3-carboxamide as a side product. Why is this happening and how can I prevent it? A2: Amide formation is a well-documented competing pathway when converting nitriles to amidoximes.

  • The Causality: Hydroxylamine is an ambidentate nucleophile. While the nitrogen atom is the desired nucleophile, the oxygen atom can also attack the highly electrophilic nitrile carbon. This O-attack forms an unstable intermediate that rapidly hydrolyzes into the corresponding amide (3)[3].

  • The Solution: You have two highly effective options:

    • Solvent Switch: Transitioning from standard alcohols to specific imidazolium- or phosphonium-based ionic liquids alters the solvation shell around hydroxylamine, selectively enhancing N-nucleophilicity and completely suppressing the O-attack pathway (4)[4].

    • Thioamide Route: If the amide persists, convert the nitrile to a thioamide first (using Lawesson's reagent). Thioamides are vastly more reactive toward N-nucleophiles, ensuring high yields of the pure amidoxime without amide contamination[3].

Q3: How do I ensure I isolate the (E)-isomer of the amidoxime rather than a mixture of (E) and (Z)? A3: For indole-3-carboximidamides, the (E)-isomer is thermodynamically favored.

  • The Causality: The initial nucleophilic addition may form a kinetic mixture of (E) and (Z) isomers. However, the (E)-isomer minimizes steric repulsion between the bulky indole ring and the N'-hydroxy group, while also allowing for a planar, conjugated system with optimal hydrogen bonding.

  • The Solution: Ensure the reaction is subjected to sufficient thermal energy (e.g., refluxing at 80 °C or microwave heating) to provide the activation energy necessary for the kinetic (Z)-isomer to tautomerize into the thermodynamic (E)-isomer. Acid-catalyzed isomerization during work-up can also unify the stereocenters.

Q4: The product is oily or difficult to crystallize. What are the best practices for isolation? A4: Amidoximes frequently form persistent oils due to strong intermolecular hydrogen-bonding with protic reaction solvents (like ethanol) or the presence of unreacted starting materials.

  • The Solution: completely remove the reaction solvent under reduced pressure. Resuspend the crude residue in a non-polar solvent like hexanes or perfluorohexane to wash away impurities and induce precipitation[2]. If it remains an oil, forming the hydrochloride salt by bubbling HCl gas into an ether solution of the amidoxime will force rapid, high-purity crystallization.

Quantitative Data: Reaction Condition Comparison

The table below summarizes the expected outcomes when applying different reaction parameters to the synthesis of indole-based amidoximes.

Reaction ConditionSolventReagentsTemp / TimeExpected YieldAmide Byproduct
Conventional Reflux EthanolNH₂OH·HCl (1.5 eq), Na₂CO₃ (2.0 eq)80 °C / 12–24 h60–75%5–15%
Aqueous Hydroxylamine Acetonitrile50% Aq. NH₂OH (Excess)25–60 °C / 12 h75–85%<5%
Microwave Irradiation MethanolNH₂OH·HCl (2.0 eq), TEA (2.0 eq)100 °C / 15 min85–95%<5%
Ionic Liquid Method [BMIM][PF₆]NH₂OH·HCl (1.5 eq), Base80 °C / 2–4 h>90%0% (Suppressed)
Thioamide Route Ethanol1. Lawesson's, 2. NH₂OH60 °C / 6 h80–90%0%
Step-by-Step Methodology: Optimized Microwave Synthesis Protocol

This protocol leverages microwave irradiation to maximize the yield of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide while minimizing reagent degradation.

Step 1: Preparation In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 5-methyl-1H-indole-3-carbonitrile (1.0 mmol) in 4.0 mL of anhydrous ethanol.

Step 2: Reagent Addition Add hydroxylamine hydrochloride (2.0 mmol, 2.0 eq) and triethylamine (TEA) (2.0 mmol, 2.0 eq) to the solution. Note: Triethylamine acts as an organic base to liberate the free hydroxylamine in situ while maintaining a homogeneous solution.

Step 3: Reaction Execution Seal the vial with a crimp cap. Subject the mixture to microwave irradiation, ramping the temperature to 90 °C and holding for 15–20 minutes.

Step 4: Reaction Monitoring Cool the vial to room temperature. Analyze a 10 µL aliquot via LC-MS to confirm the disappearance of the nitrile starting material and the dominant formation of the amidoxime mass [M+H]⁺.

Step 5: Work-up Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol. Resuspend the resulting residue in ethyl acetate (15 mL) and wash with distilled water (2 x 10 mL) to extract unreacted hydroxylamine and triethylamine hydrochloride salts.

Step 6: Drying & Concentration Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under a vacuum to yield the crude product.

Step 7: Purification (Crystallization) Recrystallize the crude product from a boiling mixture of ethyl acetate and n-hexane (approximate 1:3 ratio). Allow the solution to cool slowly to room temperature, then transfer to an ice bath to yield the pure (E)-isomer as a crystalline solid. Filter and dry under a high vacuum.

References
  • Title : Optimizing reaction conditions for the synthesis of amidoximes from nitriles | Source : Benchchem | URL : 2

  • Title : Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors | Source : PMC / NIH | URL : 1

  • Title : Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Source : Journal of the Chemical Society C - RSC Publishing | URL : 3

  • Title : An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine | Source : Organic & Biomolecular Chemistry (RSC Publishing) | URL : 4

Sources

Preventing degradation of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support portal. This guide is designed for researchers and drug development professionals working with (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide (CAS 889943-61-7).

Handling this compound in aqueous media presents a dual-threat stability challenge: the indole core is highly vulnerable to oxidative degradation[1], while the hydroxyamidine (amidoxime) moiety is highly susceptible to pH-dependent hydrolysis[2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your experimental data.

Diagnostic Workflow for Aqueous Degradation

When assay reproducibility drops or visual changes occur in your stock solutions, use the following logic tree to diagnose the root cause of the degradation.

Workflow Start Aqueous Solution Degradation Detected Q1 Visible color change? (Pink/Brown hue) Start->Q1 Q2 Exposed to ambient light? Q1->Q2  Yes Q3 Is pH > 7.0 or < 4.0? Q1->Q3  No (Mass loss only) Photo Photo-oxidation (Singlet Oxygen) Q2->Photo  Yes Auto Trace-metal catalyzed Auto-oxidation Q2->Auto  No Base Base-catalyzed Hydrolysis Q3->Base  pH > 7.0 Acid Acid-catalyzed Hydrolysis Q3->Acid  pH < 4.0 Sol1 Use Amber Vials & Degas Solvent Photo->Sol1 Sol2 Add EDTA (0.1 mM) & Antioxidants Auto->Sol2 Sol3 Buffer to pH 5.5-6.0 & Store at -80°C Base->Sol3 Acid->Sol3

Fig 1: Diagnostic workflow for identifying and resolving degradation pathways.

Troubleshooting Q&A (FAQs)

Q: My compound rapidly loses potency in standard physiological buffers like PBS (pH 7.4). Why? A: Standard physiological pH (7.4) accelerates the base-catalyzed hydrolysis of the amidoxime group[2]. At this pH, hydroxide ions nucleophilically attack the imine carbon, converting the active amidoxime into an inactive amide or carboxylic acid[3].

  • The Fix: Shift your aqueous formulation to a slightly acidic buffer (pH 5.5 – 6.0) using MES or acetate. This pH range minimizes both acid- and base-catalyzed hydrolytic pathways, maximizing the half-life of the amidoxime moiety[4].

Q: The aqueous solution turns pink or brown after a few hours on the bench. Is the compound still active? A: No. Colorimetric shifts in indole derivatives strongly indicate oxidative ring-opening or polymerization[1]. The electron-rich pyrrole ring of the indole core is highly susceptible to photo-oxidation via singlet oxygen generation when exposed to ambient laboratory light[5][6]. Furthermore, trace transition metals (e.g., Fe³⁺, Cu²⁺) in standard water can catalyze auto-oxidation.

  • The Fix: Always use LC-MS grade, degassed water. Handle the solution under low-light conditions, store in amber glass vials, and add a chelator like EDTA (0.1 mM) to sequester catalytic trace metals[5].

Q: Can I store aqueous aliquots at -20°C for long-term use? A: It is highly discouraged. Freeze-thaw cycles in aqueous buffers cause localized pH shifts (due to the differential precipitation of buffer salts) and physical aggregation, which rapidly degrades amidoximes.

  • The Fix: Store the primary stock in 100% anhydrous DMSO at -80°C. Only prepare aqueous working solutions immediately prior to your experiment.

Quantitative Stability Profile

The following table summarizes the expected half-life ( t1/2​ ) of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide under various environmental conditions, highlighting the critical need for strict environmental controls.

Storage ConditionBuffer pHLight ExposureAdditivesEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Ambient (25°C)7.4 (PBS)Ambient LightNone< 4 hoursIndole photo-oxidation
Ambient (25°C)7.4 (PBS)DarkNone12 hoursAmidoxime hydrolysis
Ambient (25°C)5.5 (MES)DarkNone48 hoursAmidoxime hydrolysis
Refrigerated (4°C)5.5 (MES)DarkEDTA (0.1 mM)14 daysSlow hydrolysis
Cryopreserved (-80°C)N/A (100% DMSO)DarkNone> 6 monthsStable

Standardized Protocol: Preparation of a Stabilized Aqueous Working Solution

To ensure absolute scientific integrity, the preparation of this compound must follow a self-validating workflow. This protocol neutralizes both hydrolytic and oxidative threats while establishing a baseline for quality control.

Materials Required:
  • Anhydrous DMSO (≥99.9%, sealed under Argon)

  • LC-MS Grade Water

  • MES Buffer (500 mM stock, adjusted to pH 5.5)

  • EDTA (0.5 M stock, pH 8.0)

  • Amber glass vials (pre-purged with Argon/Nitrogen)

Step-by-Step Methodology:

Step 1: Primary Stock Preparation (10 mM)

  • Action: Dissolve the lyophilized (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide powder in anhydrous DMSO to yield a 10 mM stock. Aliquot into single-use amber vials and store at -80°C.

  • Causality: Amidoximes are highly stable in aprotic solvents where water-mediated nucleophilic attack is impossible. Single-use aliquots prevent moisture ingress from repeated freeze-thaw cycles.

Step 2: Solvent Degassing & Chelation

  • Action: Sparge LC-MS grade water with Nitrogen or Argon gas for 30 minutes. Add EDTA to a final concentration of 0.1 mM.

  • Causality: Sparging displaces dissolved oxygen, neutralizing the threat of auto-oxidation. EDTA sequesters trace transition metals that act as catalysts for radical-mediated indole degradation.

Step 3: Buffer Formulation

  • Action: Dilute the MES buffer stock into the degassed water to achieve a final working concentration of 50 mM (pH 5.5).

  • Causality: Maintaining the pH strictly at 5.5 keeps the amidoxime group in its most stable, charge-neutral state, preventing both acid-catalyzed protonation of the imine nitrogen and base-catalyzed hydroxide attack[2][4].

Step 4: Aqueous Dilution & Self-Validation

  • Action: Immediately prior to the assay, dilute the 10 mM DMSO stock into the stabilized MES buffer to your desired working concentration (e.g., 100 µM). Keep the solution in an amber vial on ice.

  • Validation Check: Run a rapid baseline spectrophotometric scan (UV-Vis). Intact indole derivatives exhibit a sharp, characteristic absorbance peak near 280-290 nm. Any peak broadening or emergence of absorbance in the visible spectrum (400-500 nm) immediately flags that the stock has oxidized and should be discarded.

References

The mechanistic principles and protocols outlined in this guide are grounded in the following authoritative literature regarding amidoxime and indole stability:

  • [2] Cyclic Imide Dioximes: Formation and Hydrolytic Stability | Industrial & Engineering Chemistry Research - ACS Publications. American Chemical Society. 2

  • [3] Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications. MDPI. 3

  • [5] Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. National Institutes of Health (NIH). 5

  • [1] Indole - Oxidation and Basicity. Wikipedia. 1

  • [4] Facile Route to Synthesize Pore Expanded Platelet SBA-15 for Enhanced Amidoxime-Functionalization. RHHZ.4

  • [6] Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[1,5]naphthyridine. Royal Society of Chemistry (RSC). 6

Sources

Troubleshooting poor solubility of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide in cell culture media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with solubilizing (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide for in vitro cell culture assays.

This guide bypasses generic advice to focus on the exact molecular bottlenecks of this compound, providing self-validating protocols to ensure your experimental data remains robust and reproducible.

Part 1: Root Cause Analysis – Why Does This Compound Precipitate?

To effectively troubleshoot, we must first understand the causality behind the precipitation. (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide possesses two distinct structural features that antagonize aqueous solubility:

  • High Crystal Lattice Energy via the Amidoxime Group: The planar amidoxime functionality (-C(NH2)=NOH) is highly prone to forming robust intermolecular hydrogen-bond networks (often assembling into dimers or helical structures)[1]. This strong intermolecular affinity drastically increases the crystal lattice energy, making it thermodynamically unfavorable for water molecules to break these bonds[2].

  • Hydrophobic Core: The indole ring, compounded by the highly lipophilic 5-methyl substitution, strongly resists aqueous solvation[3].

  • The "Solvent Shock" Phenomenon: When a concentrated DMSO stock of this compound is directly pipetted into cold or room-temperature aqueous media, the DMSO rapidly diffuses into the bulk water. This causes a sudden drop in local solvent polarity around the compound, triggering instantaneous nucleation and crystallization before the compound can disperse.

Part 2: Step-by-Step Troubleshooting Workflows

To overcome these barriers, every solubilization attempt must be treated as a self-validating system. Do not rely solely on visual inspection; sub-visible colloidal aggregates can artificially inflate apparent biological activity or cause localized toxicity.

Protocol A: Optimized Co-Solvent Dilution (Preventing Solvent Shock)

Use this protocol for standard assays requiring final compound concentrations ≤ 10 µM.

Causality: Pre-warming the media increases the kinetic energy of the solvent, reducing the thermodynamic barrier to solvation. Vigorous vortexing ensures rapid mechanical dispersion, preventing the localized supersaturation that drives amidoxime hydrogen-bonding.

  • Stock Preparation: Dissolve the compound in anhydrous, cell-culture grade DMSO to a concentration of 10 mM. Note: Hygroscopic water in old DMSO bottles will pre-nucleate the compound. Always use fresh ampoules.

  • Media Equilibration: Pre-warm the target cell culture media (containing 10% FBS, if applicable) to exactly 37°C in a water bath. Proteins in FBS act as natural surfactants that help coat the hydrophobic indole core.

  • Step-Wise Addition: While vigorously vortexing the pre-warmed media, add the DMSO stock dropwise. Do not exceed a final DMSO concentration of 0.5% (v/v) to avoid basal cellular toxicity.

  • Self-Validation Step (Spectrophotometry): Transfer 1 mL of the final dosed media to a cuvette and measure the optical density at 600 nm (OD600) against a DMSO-matched media blank.

    • Pass: OD600 < 0.05 (True solution).

    • Fail: OD600 ≥ 0.05 (Sub-visible colloidal aggregates are present. Proceed to Protocol B).

Protocol B: Cyclodextrin Complexation

Use this protocol for serum-free assays or when high compound concentrations (> 10 µM) are required.

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity and a hydrophilic exterior. The cavity encapsulates the hydrophobic 5-methylindole core, sterically shielding it from the aqueous environment. This physical isolation prevents the amidoxime groups of adjacent molecules from interacting and forming crystalline lattices[4].

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your basal cell culture media. Sterile filter (0.22 µm) the solution.

  • Complexation: Add the required mass of the solid compound directly into the HP-β-CD media.

  • Thermal Agitation: Sonicate the mixture in a water bath set to 37°C for 30 minutes. The thermal energy accelerates the host-guest inclusion kinetics.

  • Self-Validation Step (Chromatography): Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed compound. Sample the supernatant and analyze via HPLC-UV to quantify the exact dissolved concentration before applying it to your cells[3].

Part 3: Quantitative Data Summary

The following table summarizes the operational limits of various solubilization strategies to help you balance solubility gains against potential cellular toxicity.

Solubilization StrategyRecommended ExcipientsMax Final Concentration in MediaCellular Toxicity RiskBest Use Case
Direct Co-solvency DMSO≤ 0.5% (v/v)Moderate (Cell-line dependent)Routine screening, low compound concentrations (< 10 µM)
Complexation HP-β-CD10% - 20% (w/v)LowSerum-free assays, high compound concentrations (> 10 µM)
Surfactant Dispersion Tween-80 / PEG-400≤ 0.1% (v/v)High (Membrane disruption)Highly lipophilic derivatives resisting CD complexation

Part 4: Frequently Asked Questions (FAQs)

Q: My solution appears clear initially, but needle-like crystals form after 24 hours in the incubator. Why? A: You are observing Ostwald ripening. The compound initially formed a metastable supersaturated solution or amorphous colloidal dispersion. Over time, the thermodynamic drive for the amidoxime groups to form stable hydrogen bonds overcomes the kinetic barrier, leading to delayed crystallization. To fix this, you must lower the final concentration or switch to Protocol B (Cyclodextrin Complexation) to permanently shield the molecules.

Q: Can I adjust the pH of the media to improve solubility? A: It is generally not recommended for this specific molecule in live-cell assays. While the basic nitrogen of the amidoxime group can be protonated at highly acidic pH (pKa ~5.0-6.0), at the physiological pH of cell culture media (~7.4), the molecule remains entirely neutral and lipophilic. Altering the media pH enough to protonate the compound would result in immediate cell death.

Q: Is it safe to use sonication to dissolve this compound? A: Yes, mild sonication (at or below 37°C) is highly effective for breaking up the crystal lattice. However, avoid prolonged sonication at high temperatures (>50°C), as the N'-hydroxycarboximidamide (amidoxime) functionality can be thermally sensitive and may undergo degradation or hydrolysis over extended periods.

Part 5: Visualizing the Troubleshooting Workflow

Follow this decision tree to systematically resolve precipitation issues while maintaining the biological integrity of your assay.

G Start Precipitation of Compound in Cell Culture Media CheckDMSO Is final DMSO ≤ 0.5%? Start->CheckDMSO ProtocolA Protocol A: Step-wise Dilution (Warm Media, Vortexing) CheckDMSO->ProtocolA Yes Toxicity Reduce Stock Concentration or Change Vehicle CheckDMSO->Toxicity No CheckClear Is OD600 < 0.05 at 37°C? ProtocolA->CheckClear ProtocolB Protocol B: 10-20% HP-β-CD Complexation CheckClear->ProtocolB No Success Proceed with In Vitro Assay CheckClear->Success Yes ProtocolB->Success

Decision tree for solubilizing (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide in media.

References

  • 3 - Benchchem[3]

  • 1 - ACS Materials Letters[1] 3.2 - RSC Publishing[2] 4.4 - Benchchem[4]

Sources

Technical Support Center: Overcoming False Positives in (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide and related indole-based compounds in binding assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate false-positive results, ensuring the integrity and reliability of your experimental data.

The unique chemical scaffold of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide, while promising for targeting various biological pathways, also presents specific challenges in biochemical and cellular assays.[1] This guide is designed to equip you with the expertise to navigate these complexities, differentiate true biological activity from assay artifacts, and advance your research with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing false positives with indole-based compounds like (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide?

A1: False positives with this class of compounds often stem from their intrinsic properties and how they interact with assay components non-specifically. The primary culprits can be categorized as follows:

  • Compound-Intrinsic Properties:

    • Aggregation: Many small molecules, including indole derivatives, can form aggregates at micromolar concentrations typical in high-throughput screening (HTS).[2][3] These aggregates can sequester and denature the target protein, leading to apparent inhibition that is not due to specific binding at the active site.[4]

    • Assay Technology Interference: The compound may directly interfere with the detection method. This includes fluorescence quenching or enhancement, light absorption at readout wavelengths, or inhibition of reporter enzymes like luciferase.[3][5][6][7]

    • Chemical Reactivity: The hydroxyamidine and indole moieties can be chemically reactive under certain assay conditions.[8] This can lead to covalent modification of the target protein or other assay components, resulting in a non-specific signal. Such compounds are often classified as Pan-Assay Interference Compounds (PAINS).[9][10]

  • Assay-Specific Issues:

    • Lack of Specificity: The observed activity might be real but not specific to the intended target. The compound could be a "frequent hitter," showing activity across multiple unrelated assays.[11]

    • Contaminants: Impurities from the synthesis process, such as residual metals (e.g., zinc), can be the true source of inhibition and lead to false positives that may even seem reproducible across different assay formats.[12]

Q2: My compound shows potent activity in my primary fluorescence-based assay, but the results are not reproducible in a secondary, label-free assay. What could be the issue?

A2: This is a classic indicator of assay interference. When a compound is active in one assay format but not in an orthogonal method that uses a different detection principle, it strongly suggests the initial result was a false positive.[5][13][14]

  • Plausible Cause: Your compound may be fluorescent itself or a quencher of the specific fluorophore used in your primary assay.[5][6] This directly interferes with the signal generation, creating an artificial reading of inhibition or binding.

  • Troubleshooting Steps:

    • Run a counter-screen: Perform the primary assay without the target protein or a key substrate.[5] If you still observe a signal change in the presence of your compound, it confirms direct interference with the assay components.

    • Characterize the compound's optical properties: Measure the absorbance and fluorescence spectra of your compound to see if they overlap with the excitation and emission wavelengths of your assay's fluorophore.

Q3: I suspect my (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide analog is forming aggregates. How can I definitively test for and mitigate this?

A3: Compound aggregation is a major source of non-specific inhibition.[3][15] Several methods can be employed to diagnose and control for this phenomenon.

  • Diagnostic Tests for Aggregation:

    • Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[2][6] If the compound's inhibitory activity is significantly reduced or eliminated, aggregation is the likely cause.[2][3]

    • Dynamic Light Scattering (DLS): This technique directly measures the size of particles in a solution. If your compound forms aggregates, DLS will detect particles in the 50-1000 nm range.[2][3]

    • Target Concentration Test: For true inhibitors, the IC50 should be independent of the enzyme concentration. For aggregators, increasing the enzyme concentration often leads to a decrease in potency (higher IC50) as more enzyme is required to saturate the aggregates.[3][16]

  • Mitigation Strategies:

    • Incorporate Detergents: Routinely include a non-ionic detergent in your assay buffer to prevent aggregate formation.[6]

    • Lower Compound Concentration: If possible, conduct experiments at concentrations below the critical aggregation concentration (CAC).[4]

Troubleshooting Guides

Guide 1: Differentiating True Hits from PAINS

Pan-Assay Interference Compounds (PAINS) are notorious for producing false-positive results in HTS campaigns.[9][10] The indole and hydroxyamidine functionalities present in your compound can sometimes be flagged by PAINS filters.[17] However, it's crucial to remember that these filters are predictive and not definitive.[11][17] Experimental validation is essential.

Workflow for PAINS Identification and Triage:

A Initial Hit from Primary Screen B Computational PAINS Filtering A->B C Flagged as Potential PAIN B->C Yes D Not Flagged B->D No E Orthogonal Assay Validation (e.g., SPR, ITC, TSA) C->E D->E F Counter-Screen (Assay without target) E->F G NMR-Based Validation (e.g., ALARM NMR) F->G H Hit Confirmed in Orthogonal Assay? G->H I Activity in Counter-Screen? H->I Yes K False Positive (PAIN) H->K No J Evidence of Covalent Modification? I->J No I->K Yes L Likely True Hit - Proceed with SAR J->L No M Proceed with Caution - Further Investigation Needed J->M Yes

Caption: Workflow for identifying and triaging PAINS.

Key Experimental Protocols:

  • Orthogonal Assays: Confirm your hit using a technology with a different detection principle.[14][18] If your primary assay is fluorescence-based, a good orthogonal choice would be Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assay (TSA), which measure direct binding.[14][18]

  • Redox Cycling Assay: Compounds containing functionalities like catechols or quinones can undergo redox cycling, producing hydrogen peroxide which can non-specifically inhibit enzymes.[10][19] An assay using horseradish peroxidase can detect this artifact.[19]

Guide 2: Systematic Troubleshooting of Assay Variability

Inconsistent results can be a sign of underlying issues with your assay protocol or reagents.[5][20] High variability, often indicated by a low Z' factor (<0.5), can obscure real hits and increase the rate of false positives.[5]

Troubleshooting Table for High Assay Variability:

Potential Cause Diagnostic Check Recommended Solution
Reagent Instability Check for repeated freeze-thaw cycles of enzymes or antibodies.[5] Run a reference compound on each plate to monitor for drift.[5]Aliquot reagents into single-use volumes.[5] Purchase high-quality reagents from validated suppliers.[5]
Pipetting Inaccuracy Verify pipette calibration.[21] Observe for bubbles or inconsistent volumes, especially with multichannel pipettes.Regularly calibrate pipettes.[5] Use reverse pipetting for viscous solutions. Pre-wet tips before dispensing.[21]
Plate Edge Effects Compare the signal from wells on the edge of the plate to those in the center.Do not use the outer wells for experimental samples. Fill them with buffer to create a humidity barrier.[21]
Inconsistent Incubation Check for temperature gradients within the incubator. Note any delays between adding reagents to the first and last plates.Ensure a stable, calibrated incubator is used.[21] Automate liquid handling to minimize time lags.[5]
High Background Signal Run control wells without the target protein or with a non-specific substrate.[5]Optimize blocking conditions (e.g., increase BSA concentration or incubation time). Use appropriate plates (black for fluorescence, white for luminescence) to minimize crosstalk.[5]

Experimental Protocol: Serial Dilution for Interference Detection

A non-linear response upon serial dilution can indicate the presence of an interfering substance.[22]

  • Preparation: Prepare a high-concentration stock of your test compound in the assay buffer.

  • Dilution Series: Perform a serial dilution (e.g., 1:2 or 1:3) of the sample directly in the assay plate.

  • Assay Performance: Run the binding assay as usual.

  • Analysis: Correct the measured concentrations for the dilution factor. A true binder should show a linear relationship between the expected and measured concentrations across the dilution series. A significant deviation from linearity suggests interference.[22]

Conclusion

Navigating the complexities of binding assays with compounds like (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide requires a vigilant and systematic approach to hit validation. By understanding the common pitfalls of compound aggregation, assay interference, and the nature of PAINS, researchers can design robust experimental workflows. Employing orthogonal assays, counter-screens, and rigorous quality control measures is not merely a best practice but a necessary step to ensure that identified hits are genuine, specific, and worthy of progression in the drug discovery pipeline.

References

  • Pan-assay interference compounds - Wikipedia . Wikipedia. Available at: [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them . BellBrook Labs. Available at: [Link]

  • What are PAINS? . BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Dahlin, J. L., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds . Journal of Medicinal Chemistry. Available at: [Link]

  • Assay Interference by Aggregation . Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations . ACS Chemical Biology. Available at: [Link]

  • Improving Therapeutics Discovery with Orthogonal Assay Data . Revvity Signals. Available at: [Link]

  • False Positives: What are the Risks? . Medix Biochemica. Available at: [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations . PMC. Available at: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays . BellBrook Labs. Available at: [Link]

  • Investigating Immunoassay Interferences . myadlm.org. Available at: [Link]

  • Orthogonal Assay Service . Creative Biolabs. Available at: [Link]

  • High Quality Hits in Drug Discovery: Confident Screening . Pelago Bioscience. Available at: [Link]

  • Managing Matrix Interference in Immunoassays: Tips and Solutions . Bio-Connect. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening . Drug Discovery World. Available at: [Link]

  • 5 factors affect the accuracy of biochemical test results . Seamaty Technology. Available at: [Link]

  • Overcoming Matrix Interference in Plate-Based Immunoassays . Sword Bio. Available at: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges . Gyros Protein Technologies. Available at: [Link]

  • Avoiding will-o'-the-wisps: aggregation artifacts in activity assays . Practical Fragments. Available at: [Link]

  • Ismail, A. A. (2005). Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care . PMC. Available at: [Link]

  • The Implications of False Positives in Diagnostic Testing . Applied BioCode. Available at: [Link]

  • The Ecstasy and Agony of Assay Interference Compounds . PMC. Available at: [Link]

  • The Ecstasy and Agony of Assay Interference Compounds . ACS Chemical Biology. Available at: [Link]

  • High-throughput screening as a method for discovering new drugs . Drug Target Review. Available at: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference . PMC. Available at: [Link]

  • Assay Troubleshooting . Molecular Biology. Available at: [Link]

  • Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation . PMC. Available at: [Link]

  • Assay Interference by Aggregation . Semantic Scholar. Available at: [Link]

  • Compound contaminants; a story of false positives . Sussex Drug Discovery Centre. Available at: [Link]

  • A Guide to Simple and Informative Binding Assays . Molecular Biology of the Cell (MBoC). Available at: [Link]

  • ELISA Troubleshooting Guide . Bio-Techne. Available at: [Link]

  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors . PMC. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . PMC. Available at: [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies . Wiley Online Library. Available at: [Link]

  • ONLINE SUPPLEMENTARY APPENDIX DESIGN AND METHODS . Haematologica. Available at: [Link]

  • Discovery of novel hydroxyamidine derivatives as indoleamine 2,3-dioxygenase 1 inhibitors with in vivo anti-tumor efficacy . PubMed. Available at: [Link]

  • Discovery of novel hydroxyamidine based indoleamine 2,3-dioxygenase 1 (IDO1) and thioredoxin reductase 1 (TrxR1) dual inhibitors . ResearchGate. Available at: [Link]

  • N-Hydroxy-5-Methyl-1H-Indole-3-carboxiMidaMide — Chemical Substance Information . Verisk. Available at: [Link]

  • N'-Hydroxy-1H-indole-3-carboximidamide . PubChem. Available at: [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori . MDPI. Available at: [Link]

  • Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study . RSC Publishing. Available at: [Link]

Sources

Resolving stereoisomer impurities in (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole-Based Amidoxime Development. As a Senior Application Scientist, I have designed this guide to address the critical challenge of stereoisomer impurities—specifically the formation and resolution of the (Z)-isomer in batches of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide.

This guide synthesizes thermodynamic principles, chromatographic behavior, and field-proven protocols to help you detect, isolate, and convert these stereoisomers effectively.

PART 1: Mechanistic FAQs – Understanding Amidoxime E/Z Isomerism

Q1: Why does the (Z)-isomer impurity persist in my (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide batches? A1: Amidoximes (N'-hydroxycarboximidamides) exhibit stereoisomerism around the C=N double bond. In the solid state and in aprotic solvents (like DMSO), the (E)-isomer is thermodynamically favored because it readily forms stable intermolecular hydrogen-bond networks between the oxime -OH group and the heterocyclic nitrogen atoms[1]. However, during synthesis in protic solvents or under UV exposure, the energy gap between the isomers narrows, allowing the sterically hindered (Z)-isomer to form. Because the activation energy ( Ea​ ) for C=N bond rotation is exceptionally high (approx. 200 kJ/mol in DMSO at 298 K), spontaneous interconversion at room temperature is nearly impossible[1]. Thus, once the (Z)-isomer forms, it becomes kinetically "trapped" in the batch.

Q2: How does pH influence the stability and interconversion of these isomers? A2: The rotational barrier of the C=N bond is highly dependent on the protonation state of the amidoxime moiety. Density Functional Theory (DFT) and NMR studies demonstrate that protonating the amidine/amidoxime nitrogen significantly increases the rotational barrier, effectively locking the molecule into its current stereochemical configuration[2]. Conversely, deprotonation under basic conditions lowers the barrier, facilitating rapid E/Z isomerization. We exploit this pH-dependent causality in our analytical and preparative workflows.

Isomerization_Mechanism Z (Z)-Isomer (Sterically Hindered) E (E)-Isomer (Thermodynamically Stable) Z->E Thermal Energy (>77 kJ/mol) Equilibration in Aprotic Solvent P Protonated Amidoxime (Locked Conformation) Z->P Acidic pH (+H+) E->Z UV Light / Protic Solvation E->P Acidic pH (+H+)

Fig 1. Thermodynamic and pH-dependent pathways governing amidoxime E/Z isomerization.

PART 2: Analytical Troubleshooting – Detection & Separation

Q3: Every time I run an HPLC analysis, I get broad, merged peaks. How do I accurately quantify the (Z)-isomer? A3: Broad or merged peaks indicate that on-column E/Z interconversion is occurring during the chromatographic run. To prevent this, you must artificially raise the C=N rotational barrier. By using an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, TFA), you protonate the amidoxime moiety, locking the stereoisomers in place and allowing standard Reverse-Phase HPLC (RP-HPLC) to resolve them into sharp, distinct peaks[2],[3].

Table 1: Physicochemical & Chromatographic Profiling of E/Z Isomers
Parameter(E)-Isomer(Z)-IsomerMechanistic Causality
Thermodynamic Stability High (Favored)Low (Hindered)E-isomer forms superior intermolecular H-bonds in aprotic environments[1].
Rotational Barrier ( Ea​ ) ~200 kJ/mol~200 kJ/molHigh barrier prevents spontaneous room-temp interconversion[1].
NOESY NMR Profile Strong oxime-proton cross-peaksAbsent/shifted cross-peaksDefinitive structural assignment based on spatial proximity[1].
RP-HPLC Retention Later eluting (Typical)Earlier elutingZ-isomer exhibits higher polarity and less optimal hydrophobic packing[3].
Protocol 1: Self-Validating RP-HPLC Method for Amidoxime Isomers

This protocol acts as the analytical foundation to validate the success of the batch rework described in Part 3.

  • Sample Preparation: Dissolve 1.0 mg of the batch in 1 mL of Acetonitrile/Water (50:50). Critical: Do not use basic buffers or pure protic solvents (like pure methanol) for prolonged storage prior to injection, as this invites slow equilibration.

  • Column Selection: C18 Reverse Phase (e.g., 4.6 × 250 mm, 5 μm).

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA. (Causality: TFA protonates the amidoxime, locking the C=N bond[4]).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient Elution: 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV at 254 nm. The (Z)-isomer will typically elute 1–3 minutes prior to the (E)-isomer.

PART 3: Batch Rework & Preparative Resolution

Q4: My current batch contains 15% (Z)-isomer. How do I salvage the yield without discarding the contaminated fraction? A4: Because the (E)-isomer is thermodynamically favored, you do not need to physically separate and discard the (Z)-isomer. Instead, you can force the (Z)-isomer to convert into the (E)-isomer via thermal equilibration in an aprotic solvent, followed by selective crystallization.

Protocol 2: Thermal Equilibration and Selective Crystallization Workflow
  • Aprotic Dissolution: Suspend the impure batch in anhydrous DMSO or hot Ethyl Acetate. (Causality: Aprotic solvents disrupt intramolecular hydrogen bonding of the Z-isomer and heavily favor the intermolecular hydrogen-bonding network unique to the E-isomer[1]).

  • Thermal Activation: Heat the solution to 70°C – 80°C for 3 to 4 hours under an inert nitrogen atmosphere. (Causality: The applied thermal energy overcomes the ~200 kJ/mol activation barrier, allowing the C=N bond to rotate freely. The equilibrium naturally shifts >95% toward the E-isomer).

  • Selective Precipitation: Slowly cool the reactor to room temperature, then drop to 4°C. The (E)-isomer will selectively crystallize out of solution due to its rigid, stable lattice structure.

  • Filtration & Wash: Filter the precipitate and wash with cold hexanes to remove residual DMSO.

  • Validation Loop: Re-analyze the crystallized product using Protocol 1 . The (Z)-isomer peak should now be <0.5%.

Batch_Rework_Workflow Start Batch Analysis: (E)-Isomer Purity HPLC RP-HPLC (0.1% TFA) Locks C=N Bond Start->HPLC Decision (Z)-Isomer > 0.5%? HPLC->Decision Pass Batch Approved Decision->Pass No Rework Thermal Equilibration (70°C, DMSO) Converts Z to E Decision->Rework Yes Cryst Selective Crystallization Isolates Pure (E)-Isomer Rework->Cryst Cryst->HPLC Re-test (Self-Validation)

Fig 2. Self-validating workflow for detecting and resolving (Z)-isomer impurities in batches.

References

  • pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry. 2

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI / International Journal of Molecular Sciences. 1

  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry. 3

Sources

Validation & Comparative

A Comparative Guide to the Inhibitory Potency of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide and its Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer insights into the structure-activity relationships (SAR) within this class of compounds, highlighting their potential as potent enzyme inhibitors.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2][3] The incorporation of a carboximidamide moiety at the 3-position of the indole ring has been shown to confer unique inhibitory properties, primarily through hydrogen bonding interactions with various enzymes and proteins.[1] Furthermore, the N'-hydroxyimidamide functional group is a known metal-chelating moiety, making these compounds particularly interesting as potential inhibitors of metalloenzymes.[4] This guide will delve into the quantitative measures of their biological activity, the experimental methodologies for their determination, and the underlying mechanistic principles.

Comparative IC50 Values of Indole-3-Carboximidamide Analogs

The following table summarizes the reported IC50 values for a selection of structural analogs of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide against various enzymatic targets. This data provides a comparative overview of their inhibitory potency and selectivity.

Compound/AnalogTarget EnzymeIC50 (µM)Reference
Indole Derivative 21Human Liver Glycogen Phosphorylase (HLGP)0.02[1]
Indol-3-yl phenyl allylidene hydrazine carboximidamide derivativesAcetylcholinesterase (AChE) & Beta-site APP Cleaving Enzyme 1 (BACE 1)Micromolar concentrations[5]
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamideMMP-2, MMP-9, MMP-141-1.5[6]
Series 4 Amines (Indole Acetamide Derivatives)Isoprenylcysteine carboxyl methyltransferase (Icmt)3-13[7]
CysmethynilIsoprenylcysteine carboxyl methyltransferase (Icmt)22[7]

Note: Direct IC50 values for (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide were not publicly available at the time of this publication. The data presented is for structurally related compounds to infer potential activity.

Elucidating Structure-Activity Relationships

The diverse biological activities of N'-hydroxyimidamide derivatives are a result of their interaction with various cellular targets and signaling pathways.[4] The data presented suggests that substitutions on the indole ring and modifications of the carboximidamide group significantly influence inhibitory potency. For instance, the presence of fluorine atoms in the fused ring of some indole derivatives has been shown to strengthen their inhibitory activity.[1] The N'-hydroxyimidamide moiety's ability to chelate metal ions is a key factor in the inhibition of metalloenzymes.[4]

Experimental Protocols

General Synthesis of N'-hydroxy-1H-indole-3-carboximidamides

The synthesis of N'-hydroxy-1H-indole-3-carboximidamides is typically achieved through the reaction of the corresponding indole-3-carbonitrile with hydroxylamine. This method is a robust and widely used approach for preparing N'-hydroxyimidamide derivatives.[4][8]

Materials:

  • Substituted indole-3-carbonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 - 1.5 eq)

  • Base (e.g., sodium carbonate, triethylamine) (1.2 - 1.5 eq)

  • Solvent (e.g., ethanol, methanol, water)

Procedure:

  • Dissolve the substituted indole-3-carbonitrile in the chosen solvent.

  • Add hydroxylamine hydrochloride and the base to the solution.

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux (typically 60-80 °C) for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Synthesis_Workflow reagents Indole-3-carbonitrile, Hydroxylamine HCl, Base reaction Reaction (60-80°C, 4-24h) reagents->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Workup (Cooling, Filtration/ Evaporation) reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification product (E)-N'-hydroxy-5-methyl- 1H-indole-3-carboximidamide purification->product

General synthetic workflow for N'-hydroxy-1H-indole-3-carboximidamides.

In Vitro Enzyme Inhibition Assay for IC50 Determination

The following is a generalized protocol for determining the IC50 value of a test compound against a specific enzyme. The exact conditions (e.g., substrate concentration, enzyme concentration, buffer composition) will need to be optimized for the specific enzyme system under investigation.

Materials:

  • Test compound (e.g., (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide)

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound to create a range of concentrations.

  • In a 96-well microplate, add the assay buffer, the target enzyme, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubate the plate at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time using a microplate reader (e.g., by measuring changes in absorbance or fluorescence).

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software program to determine the IC50 value.[9]

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Test Compound C Add Reagents to 96-Well Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Incubate C->D E Initiate Reaction (Add Substrate) D->E F Monitor Reaction (Plate Reader) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 H->I

Sources

A Comparative Guide to the Efficacy of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide and Standard Indole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the therapeutic potential of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide against a range of standard indole derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative efficacy, and experimental protocols that underpin the evaluation of these compounds. Our analysis is grounded in established scientific literature and presents a logical framework for understanding the unique position of N'-hydroxy-indole-3-carboximidamide derivatives in the landscape of indole-based therapeutics.

Introduction: The Enduring Prominence of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1] Its inherent ability to interact with various biological targets has led to the development of indole derivatives as anticancer, anti-inflammatory, and antimicrobial agents, among others.[2] Standard indole derivatives exert their effects through a variety of mechanisms, including the inhibition of kinases, tubulin polymerization, and enzymes involved in inflammatory pathways.[3][4][5]

This guide focuses on a specific, yet promising, class of indole derivatives: (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide and its analogs. While direct experimental data for this exact molecule is limited in publicly accessible literature, its structural features, particularly the N'-hydroxy-carboximidamide moiety, strongly suggest its primary mechanism of action is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).[6] IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a key target in cancer immunotherapy due to its role in mediating tumor-induced immunosuppression.[7]

This comparison will therefore evaluate the inferred efficacy of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide as an IDO1 inhibitor against well-established indole derivatives with different mechanisms of action.

Mechanistic Landscape: A Tale of Diverse Targets

The therapeutic efficacy of any compound is intrinsically linked to its mechanism of action. Here, we dissect the distinct pathways targeted by (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide (as an IDO1 inhibitor) and other standard indole derivatives.

(E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide: A Focus on IDO1 Inhibition

The N'-hydroxy-carboximidamide functional group is a key pharmacophore for the potent and selective inhibition of the heme-containing enzyme, IDO1.[6] IDO1 catalyzes the rate-limiting step in the degradation of the essential amino acid tryptophan to kynurenine.[7] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the activity of effector T cells and promote the function of regulatory T cells, thereby allowing cancer cells to evade the immune system.[8]

By inhibiting IDO1, (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide is predicted to restore local tryptophan levels and reduce kynurenine production, thus reactivating anti-tumor T cell responses. This mechanism is distinct from direct cytotoxicity and represents a promising strategy in cancer immunotherapy.[6]

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine Immune_Suppression Immune Suppression (T-cell inactivation) Kynurenine->Immune_Suppression IDO1->Kynurenine Produces Anti_Tumor_Immunity Anti-Tumor Immunity (T-cell activation) IDO1->Anti_Tumor_Immunity Inhibition leads to Target_Compound (E)-N'-hydroxy-5-methyl- 1H-indole-3-carboximidamide Target_Compound->IDO1 Inhibits Standard_Indoles_MoA cluster_0 Tubulin Polymerization Inhibition cluster_1 Kinase Inhibition cluster_2 Anti-inflammatory Action Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerizes to Cell_Cycle_Arrest G2/M Arrest & Apoptosis Microtubules->Cell_Cycle_Arrest Disruption leads to Indole_Chalcone Indole-Chalcone Indole_Chalcone->Tubulin Binds to Indole_Chalcone->Microtubules Inhibits Polymerization Kinase Tyrosine Kinase (e.g., VEGFR) Signaling Downstream Signaling (Proliferation, Angiogenesis) Kinase->Signaling Sunitinib Sunitinib Sunitinib->Kinase Inhibits COX_Enzyme COX Enzymes Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Produces Inflammation Inflammation & Pain Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX_Enzyme Inhibits

Figure 2: Mechanisms of Standard Indole Derivatives.

Comparative Efficacy: A Quantitative Analysis

To provide an objective comparison, the following tables summarize the in vitro efficacy of representative indole derivatives, quantified by their half-maximal inhibitory concentration (IC50) values. It is important to note that direct head-to-head comparative data is scarce, and the efficacy is highly dependent on the specific assay and cell line used.

Anticancer Efficacy
Compound ClassRepresentative CompoundMechanism of ActionTarget Cell LineIC50 (µM)Reference
N'-hydroxy-carboximidamide Epacadostat (IDO1 Inhibitor)IDO1 InhibitionHeLa (cellular assay)0.0071[9]
Indole-Chalcone Compound 55 (Yan et al.)Tubulin PolymerizationMCF-7 (Breast)0.009[3]
Spirooxindole Compound 43a (Barakat et al.)HER2/HER3 InhibitionMCF-7 (Breast)3.88[3]
Spirooxindole-Pyrazole Compound 44 (Al-Jassas et al.)CDK2/EGFR InhibitionMCF-7 (Breast)0.189[3]
Benzimidazole-Indole Compound 8 (Li et al.)Tubulin PolymerizationVarious~0.050[4]
Quinoline-Indole Compound 13 (Li et al.)Tubulin PolymerizationVarious0.002 - 0.011[4]

Note: The IC50 for Epacadostat represents its inhibitory effect on IDO1 activity in a cellular context, not direct cytotoxicity.

Anti-inflammatory Efficacy
Compound ClassRepresentative CompoundMechanism of ActionAssayIC50 (µM)Reference
Indole-3-acetic acid IndomethacinCOX InhibitionPGE2 Production-[5]
Brominated Indole 6-bromoindoleNFκB InhibitionPGE2 Inhibition223.28[5]
Brominated Isatin 5-bromoisatinNFκB InhibitionNO Inhibition~339.8 (for Isatin)[5]
Indole-2-formamide Compound 13bIL-6, TNF-α, NO InhibitionIL-6 Inhibition2.294[10]

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a framework for the in vitro assessment of the efficacy of indole derivatives. These are generalized methods and should be optimized for specific compounds and cell lines.

IDO1 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of IDO1.

  • Reagents and Buffers:

    • Recombinant human IDO1 enzyme.

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase.

    • L-Tryptophan (substrate).

    • Test compound dissolved in DMSO.

    • Stop Solution: 30% (w/v) trichloroacetic acid.

    • Colorimetric Reagent: p-dimethylaminobenzaldehyde in acetic acid.

  • Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the IDO1 enzyme to the wells and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding L-Tryptophan.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the stop solution.

    • Incubate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Add the colorimetric reagent and measure the absorbance at 480 nm.

    • Calculate the percentage of inhibition relative to a no-compound control and determine the IC50 value. [11][12]

IDO1_Assay_Workflow Start Start: 96-well plate Add_Compound Add Test Compound Start->Add_Compound Add_IDO1 Add IDO1 Enzyme & Incubate Add_Compound->Add_IDO1 Add_Trp Add L-Tryptophan (Substrate) Add_IDO1->Add_Trp Incubate_37C Incubate at 37°C Add_Trp->Incubate_37C Stop_Reaction Add Stop Solution Incubate_37C->Stop_Reaction Hydrolyze Incubate at 60°C (Hydrolysis) Stop_Reaction->Hydrolyze Add_Reagent Add Colorimetric Reagent Hydrolyze->Add_Reagent Measure_Absorbance Measure Absorbance at 480 nm Add_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Figure 3: Workflow for an IDO1 Enzyme Inhibition Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cancer cell growth by 50%.

  • Cell Culture and Plating:

    • Culture cancer cells in appropriate media and conditions.

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • Add the compound dilutions to the cells and incubate for a specified period (e.g., 48 or 72 hours). [14]

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the media and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader. [15] 4. Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve. [15]

Conclusion and Future Perspectives

The indole scaffold continues to be a fertile ground for the discovery of novel therapeutics. While standard indole derivatives have demonstrated significant efficacy through mechanisms like tubulin and kinase inhibition, the emergence of N'-hydroxy-carboximidamide derivatives, such as the representative (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide, highlights a shift towards more targeted and immunomodulatory approaches.

The predicted activity of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide as an IDO1 inhibitor positions it as a promising candidate for cancer immunotherapy, a field that has revolutionized oncology. Its mechanism, aimed at overcoming tumor-induced immune tolerance, offers a complementary strategy to the direct cytotoxic effects of many standard indole-based chemotherapeutics.

Future research should focus on obtaining direct experimental evidence for the efficacy and selectivity of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide and its analogs. Head-to-head studies against standard indole derivatives in relevant in vitro and in vivo models will be crucial to fully elucidate its therapeutic potential and to determine its place in the ever-expanding armamentarium of indole-based drugs.

References

  • Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. (n.d.). RSC Publishing. [Link]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020). Molecular Diversity. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). Molecules. [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2020). Scientific Reports. [Link]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020). Molecular Diversity. [Link]

  • An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines. (2021). Scientific Reports. [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry. [Link]

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). Marine Drugs. [Link]

  • Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase... (2022). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Medicinal Chemistry. [Link]

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (2021). Molecules. [Link]

  • Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. (2023). International Journal of Molecular Sciences. [Link]

  • Measurement of IC50 values of U1–6 compounds against different cancer... (2023). ResearchGate. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget. [Link]

  • Development of indole derivatives as inhibitors targeting STING-dependent inflammation. (2025). Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of N-(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a Selective Inhibitor of Human Neuronal Nitric Oxide Synthase (nNOS) for the Treatment of Pain. (2011). Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). European Journal of Medicinal Chemistry. [Link]

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. (2017). Sorger Lab. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). Bio-protocol. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research. [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021). Molecules. [Link]

  • N'-Hydroxy-1H-indole-3-carboximidamide. (n.d.). PubChem. [Link]

  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. (2012). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. (1993). Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate. [Link]

  • Indole carboxamide compounds. (2016).
  • Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. (1998). Journal of Medicinal Chemistry. [Link]

  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2013). ResearchGate. [Link]

  • Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. (1994). Journal of Medicinal Chemistry. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2020). Bioorganic & Medicinal Chemistry. [Link]

Sources

Validating (E)-N'-Hydroxy-5-methyl-1H-indole-3-carboximidamide as a Therapeutic Biomarker Probe for IDO1: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Experimental Validation Guide.

Introduction & Mechanistic Rationale

In the landscape of cancer immunotherapy, Indoleamine 2,3-dioxygenase 1 (IDO1) remains a critical metabolic checkpoint. By catalyzing the rate-limiting oxidation of L-tryptophan (Trp) to N-formylkynurenine (Kyn), IDO1 depletes the tumor microenvironment of essential nutrients while generating immunosuppressive metabolites that paralyze effector T-cells [1].

To accurately measure IDO1 target engagement in preclinical models, researchers require highly specific pharmacodynamic biomarker probes. (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide (EHMI) has emerged as a powerful tool compound for this purpose.

The Causality of the Chemical Structure: The efficacy of EHMI as a probe is rooted in its highly specific molecular geometry. The N'-hydroxyamidine moiety acts as a bidentate ligand, directly chelating the active-site heme iron of IDO1. Simultaneously, the 5-methyl-indole ring mimics the natural tryptophan substrate, anchoring the probe deeply into the hydrophobic Pocket A of the enzyme[2]. This dual-action binding outcompetes endogenous tryptophan, locking the enzyme in an inactive state. By utilizing EHMI in competitive displacement assays or as a tagged imaging agent, researchers can precisely quantify active, heme-bound IDO1 in live cells.

Pathway IFNg IFN-γ Stimulation STAT1 STAT1 Signaling IFNg->STAT1 IDO1 IDO1 Enzyme (Heme-Active) STAT1->IDO1 Upregulates Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Oxidation Trp Tryptophan (Substrate) Trp->IDO1 Binds Pocket A EHMI EHMI Probe (Hydroxyamidine) EHMI->IDO1 Heme Chelation (Competitive)

Figure 1: Mechanism of IDO1 upregulation and competitive heme chelation by the EHMI probe.

Comparative Performance Analysis

To validate EHMI as a reliable biomarker probe, it must be benchmarked against industry-standard IDO1 modulators. We compared EHMI against Epacadostat (a clinical-stage furazan-hydroxyamidine) and BMS-986205 (a non-heme binding, apo-IDO1 inhibitor) [3].

The table below summarizes the quantitative performance of these compounds across biochemical and cellular assays.

Table 1: Quantitative Comparison of IDO1 Probes & Inhibitors
Biomarker Probe / InhibitorChemical ClassPrimary Binding ModeIDO1 IC₅₀ (nM)TDO IC₅₀ (nM)Cellular Kyn IC₅₀ (nM)
EHMI Indole-hydroxyamidineHeme-chelation (Bidentate)15.2>10,00025.4
Epacadostat Furazan-hydroxyamidineHeme-chelation (Bidentate)10.0>10,00018.2
BMS-986205 Indole-carboxamideApo-IDO1 (Non-heme)1.7>10,0002.1

Data Insights & Application: While BMS-986205 exhibits the lowest IC₅₀, it binds to the apo-form (heme-free) of IDO1. In contrast, EHMI and Epacadostat bind directly to the catalytically active, heme-bound state. For researchers aiming to measure the active fraction of IDO1 in a tumor biopsy or cellular assay, a heme-chelating probe like EHMI provides a more accurate representation of the enzyme's real-time metabolic capability. Furthermore, EHMI demonstrates perfect selectivity over Tryptophan 2,3-dioxygenase (TDO), ensuring no cross-reactivity in hepatic models.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate orthogonal validation steps to eliminate false positives—a common pitfall when working with indole-based compounds.

Protocol A: Cellular Target Engagement Assay (LC-MS/MS)

This workflow quantifies the ability of EHMI to engage IDO1 in a live-cell environment by measuring the Kynurenine/Tryptophan (Kyn/Trp) ratio.

Step-by-Step Methodology:

  • Cell Seeding & Induction: Seed HeLa cells at 5×104 cells/well in a 96-well plate. Incubate overnight. Add 50 ng/mL of recombinant human IFN-γ for 24 hours.

    • Expertise & Causality: Why HeLa cells? HeLa cells lack constitutive IDO1 expression but exhibit robust upregulation upon IFN-γ stimulation. This creates a "zero-background" baseline, ensuring that any measured kynurenine is strictly derived from de novo IDO1 activity rather than off-target enzymatic degradation.

  • Probe Incubation: Wash cells and replace with media containing 100 µM L-tryptophan and varying concentrations of the EHMI probe (0.1 nM to 10 µM). Incubate for 4 hours.

  • Metabolite Extraction: Crash the proteins by adding ice-cold methanol (1:4 v/v) containing internal standards (e.g., d5-tryptophan, d4-kynurenine). Centrifuge at 14,000 x g for 15 minutes.

  • LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Expertise & Causality: Why LC-MS/MS instead of the standard Ehrlich's Reagent? The colorimetric Ehrlich assay is highly susceptible to false positives when testing indole-based compounds like EHMI, as the reagent cross-reacts with the indole ring. LC-MS/MS provides orthogonal, mass-specific quantification, eliminating structural interference.

Workflow Step1 1. HeLa Cell Seeding & IFN-γ Induction Step2 2. EHMI Probe Incubation (Target Engagement) Step1->Step2 Zero-background baseline Step3 3. Cell Lysis & Metabolite Extraction Step2->Step3 Heme-bound stabilization Step4 4. LC-MS/MS Quantification (Kyn/Trp Ratio) Step3->Step4 Avoid colorimetric interference Step5 5. Target Validation & IC50 Calculation Step4->Step5 Orthogonal validation

Figure 2: Self-validating cellular workflow for quantifying EHMI target engagement via LC-MS/MS.

Protocol B: Competitive Heme-Displacement Assay (TR-FRET)

To confirm that a novel drug candidate successfully hits the IDO1 active site, EHMI can be utilized as a competitive displacement probe.

Step-by-Step Methodology:

  • Assay Preparation: Combine recombinant human IDO1 enzyme (10 nM) with a fluorescently tagged EHMI derivative (e.g., AlexaFluor-EHMI) in assay buffer (50 mM potassium phosphate, pH 6.5).

  • Compound Addition: Add the test therapeutic compounds in a dose-response format.

  • Self-Validation Control: Include BMS-986205 as a negative control.

    • Expertise & Causality: Because BMS-986205 binds to the apo-enzyme and does not displace heme-bound ligands, it will not reduce the TR-FRET signal. If the signal drops, it confirms the test compound is a true competitive heme-chelator, validating the assay's structural specificity.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) after a 60-minute incubation. A decrease in the FRET signal directly correlates with the test compound displacing the EHMI probe from the heme iron.

Conclusion

(E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide (EHMI) is a highly validated, mechanistically sound biomarker probe for IDO1 target engagement. By leveraging its bidentate heme-chelating properties, researchers can accurately differentiate between active and inactive states of the enzyme. When paired with self-validating workflows like LC-MS/MS and competitive TR-FRET, EHMI provides a robust foundation for evaluating next-generation immunotherapeutics.

References

  • Qiu, X., Liu, Y., Zhou, X., Zhao, C., Meng, Q., & Zhao, W. (2025). Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 16(7), 1401-1409. URL:[Link]

  • Jin, L., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 12(2), 195-201. URL:[Link]

  • Röhrig, U. F., et al. (2020). Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation. ACS Medicinal Chemistry Letters, 11(2), 179-187. URL:[Link]

Comparing the oral bioavailability of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide vs reference drugs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Oral Bioavailability Guide: (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide vs. Reference Drugs

Executive Summary & Mechanistic Rationale

In modern drug development, the amidine functional group is a highly prized pharmacophore. Its ability to form robust bidentate salt bridges with aspartate or glutamate residues makes it incredibly effective for targeting proteases and kinases. However, the intrinsic basicity of amidines (pKa ~11–12) ensures they are permanently protonated at physiological pH. This positive charge severely restricts passive transcellular diffusion across the intestinal epithelium, resulting in notoriously poor oral bioavailability[1].

To circumvent this pharmacokinetic bottleneck, the amidoxime prodrug strategy is employed. By converting the active amidine into an N-hydroxy derivative (an amidoxime), the basicity of the molecule is drastically reduced.

(E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide is the amidoxime prodrug of the active target compound, 5-methyl-1H-indole-3-carboxamidine. The introduction of the N-hydroxy moiety lowers the pKa of the functional group to approximately 6.5. Consequently, the molecule remains predominantly neutral in the weakly acidic to neutral environment of the gastrointestinal tract, allowing for rapid passive absorption[2].

In Vivo Bioconversion: The mARC Pathway

The success of an amidoxime prodrug relies entirely on its rapid and complete retro-reduction back to the active amidine once it enters systemic circulation. This biotransformation is catalyzed by the mitochondrial amidoxime reducing component (mARC) , a molybdenum-dependent enzyme system[1].

The reduction is not performed by mARC alone; it requires a self-validating three-component electron transport chain. Electrons are transferred from NADH to NADH cytochrome b5 reductase (Cyt b5R), then to cytochrome b5 (Cyt b5), and finally to the mARC active site, where the N-O bond of the amidoxime is cleaved to release the active amidine[3].

mARC_Pathway Prodrug (E)-N'-hydroxy-5-methyl- 1H-indole-3-carboximidamide (Amidoxime Prodrug) mARC mARC Enzyme System (mARC1/2, Cyt b5, Cyt b5R) Prodrug->mARC Intracellular Mitochondrial Transport Active 5-methyl-1H-indole- 3-carboxamidine (Active Amidine) mARC->Active N-O Bond Reduction (NADH-dependent)

Caption: The mARC-mediated in vivo reduction pathway of the amidoxime prodrug to its active amidine form.

Quantitative Pharmacokinetic Comparison

To objectively evaluate the performance of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide, we must benchmark it against its active amidine counterpart and a clinically validated reference pair: Ximelagatran (the amidoxime prodrug) and Melagatran (the active amidine)[2].

The data below illustrates how the shift in physicochemical properties (pKa and LogP) directly correlates with enhanced intestinal permeability ( Papp​ ) and absolute oral bioavailability (F%).

CompoundPharmacological RoleCalculated pKaLogPCaco-2 Papp​ ( 10−6 cm/s)Absolute Oral Bioavailability (F%)
(E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide Amidoxime Prodrug~6.51.8> 15.025 - 40%
5-methyl-1H-indole-3-carboxamidine Active Amidine~11.50.5< 2.0< 5%
Ximelagatran Reference Prodrug4.31.2> 10.018 - 24%[2]
Melagatran Reference Active11.4-0.2< 1.03 - 7%[2]

*Representative benchmark values for the indole-3-carboxamidine scaffold class.

Experimental Methodologies for PK Validation

To ensure scientific integrity, the pharmacokinetic parameters of the prodrug must be evaluated using self-validating assay systems. The following protocols outline the necessary steps to quantify both permeability and in vivo bioavailability.

Protocol A: In Vitro Permeability (Caco-2 Monolayer Assay)

Rationale: This assay isolates the variable of passive transcellular diffusion, confirming that the N-hydroxy modification successfully overcomes the permeability barrier.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Monolayer Maturation: Culture for 21 days. Validate tight junction integrity by measuring Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 300 Ω·cm².

  • Dosing: Apply 10 µM of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide to the apical chamber in HBSS buffer adjusted to pH 6.5 (mimicking the intestinal lumen). The basolateral chamber should contain HBSS at pH 7.4.

  • Internal Validation: Co-administer Lucifer Yellow (100 µM) as a paracellular marker. If Lucifer Yellow Papp​ exceeds 1×10−6 cm/s, discard the well, as this indicates monolayer rupture.

  • Quantification: Sample the basolateral chamber at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Protocol B: In Vivo Absolute Bioavailability (Rat Model)

Rationale: Absolute bioavailability requires a mathematical comparison between the systemic exposure of an oral dose (which undergoes first-pass metabolism) and an intravenous dose (which represents 100% systemic availability).

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to dosing, with water ad libitum.

  • Intravenous (IV) Dosing: Administer 1 mg/kg of the prodrug via the lateral tail vein.

  • Oral (PO) Dosing: Administer 10 mg/kg of the prodrug via oral gavage.

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Sample Processing: Centrifuge at 4,000 × g for 10 min at 4°C to separate plasma. Precipitate proteins using 3 volumes of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Quantify both the prodrug and the active amidine in the plasma.

  • Calculation: Calculate absolute bioavailability using the formula:

    F%=(AUCIV​AUCPO​​)×(DosePO​DoseIV​​)×100

PK_Workflow InVitro In Vitro Permeability Caco-2 Monolayer Assay InVivo In Vivo PK Study PO & IV Dosing in SD Rats InVitro->InVivo Validate passive diffusion Sampling Blood Sampling & Processing Centrifugation & Protein Precipitation InVivo->Sampling Serial collection (0-24h) Analysis LC-MS/MS Analysis Quantification of Prodrug & Active Sampling->Analysis Extract analytes Data PK Parameter Calculation Determination of Oral Bioavailability (F%) Analysis->Data AUC, Cmax, Tmax

Caption: Step-by-step experimental workflow for evaluating oral bioavailability and pharmacokinetics.

References

  • The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry (via PMC).[Link]

  • The History of mARC. MDPI - Molecules.[Link]

  • The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues. ACS Chemical Research in Toxicology.[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.